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Core Science & Biosynthesis

Foundational

Topic: Structure-Activity Relationship (SAR) of 4-(Morpholinomethyl)azepan-4-ol Dihydrochloride

An In-Depth Technical Guide Abstract The 4-(morpholinomethyl)azepan-4-ol scaffold represents a compelling intersection of two privileged structural motifs in central nervous system (CNS) drug discovery: the conformationa...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The 4-(morpholinomethyl)azepan-4-ol scaffold represents a compelling intersection of two privileged structural motifs in central nervous system (CNS) drug discovery: the conformationally flexible azepane ring and the pharmacokinetically favorable morpholine moiety. While direct, extensive SAR literature on the specific dihydrochloride salt is nascent, a robust analysis can be constructed by dissecting the molecule into its constituent pharmacophoric elements. This guide synthesizes established medicinal chemistry principles and data from related compound classes to build a predictive SAR framework for this topology. We will explore the strategic importance of the azepane core, the tertiary alcohol, the morpholinomethyl side chain, and how systematic modifications to each component can modulate potency, selectivity, and drug-like properties for various CNS targets, such as monoamine transporters.

Introduction: Deconstructing the Core Scaffold

The development of novel therapeutics for CNS disorders requires a meticulous balance of structural features to ensure target engagement, blood-brain barrier (BBB) penetration, and favorable metabolic properties.[1][2] The 4-(morpholinomethyl)azepan-4-ol scaffold is a strategic starting point for library design, embodying several key attributes:

  • The Azepane Core: As a seven-membered heterocycle, azepane offers greater three-dimensional diversity and conformational flexibility compared to more common piperidine or pyrrolidine rings.[3] This allows for more extensive exploration of the chemical space within a target's binding pocket. Azepane-containing molecules have demonstrated potent activity as inhibitors of monoamine transporters, including the norepinephrine transporter (NET) and dopamine transporter (DAT).[4][5]

  • The Morpholine Moiety: Morpholine is a widely used scaffold in CNS drug design, prized for its ability to improve physicochemical properties. Its weak basicity (pKa ~8.5 for morpholinium ion) is often optimal for aqueous solubility and cell permeability, while the oxygen atom can act as a crucial hydrogen bond acceptor in receptor interactions.[6][7] Its inclusion frequently enhances BBB permeability and metabolic stability.[8][6]

  • The 4-Hydroxy Group: The tertiary alcohol at the C4 position is a pivotal interaction point. It can serve as both a hydrogen bond donor and acceptor, providing a strong anchoring point within a protein binding site. Its presence also influences the overall polarity of the molecule.

  • The Methylene Linker: This simple CH₂ group provides spacing and rotational flexibility between the azepane core and the morpholine ring, allowing the two motifs to adopt an optimal orientation for target binding.

This guide will systematically analyze the SAR of each region, proposing a logical framework for optimizing compounds based on this scaffold.

SAR Analysis of the 4-(Morpholinomethyl)azepan-4-ol Scaffold

A successful drug discovery campaign hinges on understanding how structural modifications impact biological activity.[9] Below, we outline the key regions for modification and the expected impact based on established principles.

Diagram: Key Modification Points of the Scaffold

The following diagram illustrates the primary points for synthetic modification (R1-R4) on the core scaffold.

SAR_Points cluster_scaffold 4-(Morpholinomethyl)azepan-4-ol Core Scaffold R1 R1: Azepane N-Substitution R1:e->Scaffold:nw R2 R2: Azepane Ring Modification R2:e->Scaffold:w R3 R3: Hydroxyl Group Bioisosteres R3:e->Scaffold:s R4 R4: Morpholine Ring Analogs R4:w->Scaffold:ne

Caption: Key regions for SAR exploration on the 4-(morpholinomethyl)azepan-4-ol scaffold.

R1: N-Substitution on the Azepane Ring

The secondary amine of the azepane ring is the most synthetically accessible point for modification. Its substitution directly influences both pharmacodynamic and pharmacokinetic properties.

  • Rationale for Modification: Introducing substituents at this position can probe for additional hydrophobic or aromatic interactions within the binding site, potentially increasing potency and selectivity. N-alkylation or N-arylation also significantly impacts the molecule's overall lipophilicity, basicity, and metabolic profile.

  • Expected SAR Trends:

    • Small Alkyl Groups (Me, Et): May offer a baseline activity.

    • Bulky Groups (i-Pr, t-Bu): Can establish steric hindrance that may either be detrimental or beneficial for selectivity, depending on the target topology.

    • Aromatic/Aralkyl Groups (Benzyl, Phenethyl): Often introduce potent π-π or cation-π interactions. An N-benzylated azepane, for instance, has been identified as a potent inhibitor of monoamine transporters.[4] The substitution pattern on the aromatic ring (e.g., with halogens or methoxy groups) allows for fine-tuning of electronic and steric properties.

    • Polar Groups: Introducing groups capable of hydrogen bonding could improve solubility but may decrease BBB penetration if not carefully balanced.

R2: Azepane Ring Modification & Stereochemistry

The seven-membered ring's conformation is critical. Modifications can alter this conformation or introduce new interaction points.

  • Rationale for Modification: Ring constriction (to piperidine) or expansion (less common) would fundamentally alter the spatial orientation of the key functional groups. Introducing substituents on the ring itself can probe for specific hydrophobic pockets.

  • Expected SAR Trends:

    • Ring Homologation: Reducing the ring to a 6-membered piperidine would decrease conformational flexibility. This can be beneficial if the "locked" conformation is bioactive, but detrimental otherwise. It serves as a critical experiment to understand the importance of the azepane scaffold's flexibility.

    • Stereochemistry: The carbon bearing the hydroxyl group (C4) and any other substituted carbons are chiral centers. The absolute stereochemistry will almost certainly be critical for activity. It is imperative to separate and test individual enantiomers, as biological targets are chiral, and activity often resides in a single stereoisomer.[5]

R3: The 4-Hydroxy Group

This polar group is a prime candidate for hydrogen bonding. Its modification can confirm its role and modulate properties.

  • Rationale for Modification: Replacing the hydroxyl group with other functionalities helps to validate its role as a hydrogen bond donor/acceptor. If it is essential, its removal will lead to a significant loss of activity. Bioisosteric replacement can fine-tune polarity and metabolic stability.

  • Expected SAR Trends:

    • Removal (Deoxy-analog): A sharp drop in activity would confirm the -OH group's critical role in binding.

    • Inversion of Stereochemistry: Testing the epimer at C4 would reveal the required 3D vector for the hydrogen bond.

    • Bioisosteric Replacement:

      • -OCH₃ (O-methylation): Eliminates hydrogen bond donating ability. If activity is retained, it suggests the oxygen primarily acts as a hydrogen bond acceptor. This also increases lipophilicity.

      • -F (Fluorine): Can act as a weak H-bond acceptor but removes donating ability. It can also block metabolic oxidation at that position.

      • -NH₂ (Amino group): Introduces a basic center and retains H-bond donating capacity. This would significantly alter the molecule's pKa profile.

R4: The Morpholine Ring

The morpholine ring is a key driver of the molecule's drug-like properties.[8][7]

  • Rationale for Modification: Replacing the morpholine with other heterocycles allows for the evaluation of the importance of the morpholine oxygen and the overall ring pKa.[6]

  • Expected SAR Trends:

    • Piperidine: Replaces the morpholine oxygen with a methylene group (-CH₂-). This increases lipophilicity and basicity. A loss of activity would suggest the morpholine oxygen is involved in a key hydrogen bond.

    • Thiomorpholine: The oxygen is replaced by sulfur. This maintains the heterocyclic structure but alters electronics, lipophilicity, and potential for metabolic oxidation at the sulfur atom.

    • Piperazine: Introduces a second, modifiable basic nitrogen. This allows for the creation of dual-pharmacophore ligands or for extensive modification to tune solubility and target engagement.

    • Smaller/Larger Rings (e.g., Azetidine, 1,4-Oxazepane): Altering the ring size would change the position of the basic nitrogen relative to the core, which could be used to optimize geometry for the target.[10]

Illustrative SAR Data Summary

While specific experimental data for this exact scaffold is not publicly available, a typical SAR table would be structured as follows to enable clear comparison of analog performance. The data presented here is hypothetical and for illustrative purposes only.

Compound IDR1 (N-Azepane)R3 (C4-Position)R4 (Heterocycle)Target Binding Ki (nM)Brain/Plasma Ratio
Lead-001 -H-OHMorpholine1501.2
Ana-002 -Benzyl-OHMorpholine152.5
Ana-003 4-F-Benzyl-OHMorpholine82.8
Ana-004 -Benzyl-H (Deoxy)Morpholine>10001.8
Ana-005 -Benzyl-OCH₃Morpholine2504.1
Ana-006 -Benzyl-OHPiperidine955.2
Ana-007 -Benzyl-OHThiomorpholine1203.9

This table illustrates how systematic modifications would be cataloged to deduce SAR trends.

Key Experimental Protocols

To validate the SAR of this compound class, a series of standardized in vitro and in vivo assays are required. The choice of specific assays depends on the intended biological target. Assuming a focus on monoamine transporters based on related azepane scaffolds, the following protocols would be essential.[4]

In Vitro: Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of synthesized analogs for specific transporter proteins (e.g., DAT, NET, SERT).

  • Methodology:

    • Source: Use cell lines stably expressing the human transporter of interest (e.g., HEK293-hDAT cells) or rodent brain tissue homogenates (e.g., rat striatum).

    • Radioligand: Select a high-affinity radiolabeled ligand specific for the target, such as [³H]WIN 35,428 for DAT.

    • Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (near its Kd), and varying concentrations of the test compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).

    • Equilibration: Incubate at a controlled temperature (e.g., 4°C or room temperature) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

    • Separation: Rapidly harvest the samples by filtration through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Detection: Wash the filters to remove non-specific binding, and measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Data Analysis: Plot the percentage of inhibition versus the log concentration of the test compound. Calculate the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding) using non-linear regression. Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Diagram: Radioligand Binding Assay Workflow

Binding_Assay_Workflow Start Prepare Reagents: - Cell Membranes (hDAT) - [3H]Radioligand - Test Compounds Incubate Incubate Components (Varying [Compound]) Start->Incubate Filter Rapid Filtration (Separate Bound/Free) Incubate->Filter Wash Wash Filters (Remove Non-specific) Filter->Wash Count Scintillation Counting (Measure Radioactivity) Wash->Count Analyze Data Analysis: - Plot Inhibition Curve - Calculate IC50 -> Ki Count->Analyze End Determine Binding Affinity Analyze->End

Caption: Standard workflow for an in vitro radioligand displacement binding assay.

In Vivo: Rodent Pharmacokinetic and Brain Penetration Study
  • Objective: To determine the pharmacokinetic profile (e.g., half-life, clearance) and assess the ability of the compound to cross the blood-brain barrier.

  • Methodology:

    • Subjects: Use male Sprague-Dawley rats or C57BL/6 mice.

    • Administration: Administer the compound via intravenous (IV) and oral (PO) routes in separate cohorts to determine bioavailability. A typical dose might be 1-5 mg/kg.

    • Sampling: At specified time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes), collect blood samples (via tail vein or cardiac puncture at termination).

    • Brain Tissue Collection: At each time point, a subset of animals is euthanized, and brains are rapidly harvested.

    • Sample Processing: Separate plasma from blood. Homogenize brain tissue.

    • Quantification: Use a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to accurately measure the concentration of the compound in plasma and brain homogenate samples.

    • Data Analysis:

      • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, T₁/₂) from the plasma concentration-time curve using software like Phoenix WinNonlin.

      • Calculate the Brain/Plasma ratio (C_brain / C_plasma) at each time point to assess BBB penetration. A ratio > 1 is generally considered indicative of good CNS penetration.

Conclusion and Future Directions

The 4-(morpholinomethyl)azepan-4-ol scaffold is a promising starting point for the design of novel CNS-active agents. The principles of structure-activity relationship suggest that a systematic medicinal chemistry effort focused on N-azepane substitution, stereochemical resolution, and bioisosteric replacement of the hydroxyl and morpholine moieties will be critical for optimizing potency and selectivity. The key to success will be a tightly integrated discovery cycle, where synthetic modifications are guided by rapid and robust in vitro and in vivo testing. Future work should prioritize establishing the absolute stereochemistry of active compounds and profiling them against a broad panel of CNS targets to uncover novel pharmacology and ensure a clean off-target profile.

References

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Publishing.[8][7]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.[2][6]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed.[1]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.
  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry.[4]

  • An updated review on morpholine derivatives with their pharmacological actions. Journal of Cardiovascular Disease Research.[11][12]

  • Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. PubMed.[13]

  • Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols. Benchchem.[3]

  • Recent Advances on the Synthesis of Azepane-Based Compounds. ResearchGate.[14]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. PubMed.[5]

  • A review on pharmacological profile of Morpholine derivatives. ResearchGate.[15]

  • Synthesis and oral antifungal activity of novel azolylpropanolones and related compounds. Journal of Medicinal Chemistry.[16]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed.[17]

  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed.[10]

  • Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. PMC.[18]

  • ORGANIC PHARMACEUTICAL CHEMISTRY IV. ResearchGate.[9]

Sources

Exploratory

In Silico Modeling of 4-(Morpholinomethyl)azepan-4-ol Dihydrochloride: A Technical Guide to Conformational Dynamics and Target Profiling

Executive Summary & Pharmacophoric Rationale The compound 4-(Morpholinomethyl)azepan-4-ol dihydrochloride represents a highly functionalized, sp3 -rich, bis-basic scaffold with significant potential in modern drug discov...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophoric Rationale

The compound 4-(Morpholinomethyl)azepan-4-ol dihydrochloride represents a highly functionalized, sp3 -rich, bis-basic scaffold with significant potential in modern drug discovery. As the pharmaceutical industry shifts away from flat, aromatic molecules toward complex 3D architectures, medium-sized rings like azepane and privileged heterocycles like morpholine have become critical building blocks.

This technical whitepaper provides an authoritative, step-by-step in silico modeling framework for this specific molecule. Because the compound is provided as a dihydrochloride salt, it possesses two protonatable basic centers. Understanding the interplay between its protonation state, conformational flexibility, and intramolecular hydrogen bonding is paramount for accurate computational profiling.

Structural Deconstruction
  • The Azepane Core: The seven-membered azepane ring provides a flexible 3D scaffold capable of adopting multiple conformations (chair, boat, twist-chair). This conformational diversity is often decisive for bioactivity, allowing the scaffold to adapt to complex binding pockets, such as those found in protein kinases[1].

  • The Morpholine Moiety: Morpholine is a privileged pharmacophore known to improve aqueous solubility, modulate membrane permeability, and establish crucial hydrogen bond interactions. It is frequently utilized in the design of targeted therapeutics, including potent mTOR inhibitors[2] and neurodegenerative disease agents [3].

  • The C4 Quaternary Center: The presence of both a hydroxyl group and a morpholinomethyl group at the C4 position of the azepane ring creates a sterically demanding quaternary center. This architecture restricts the local conformational space and provides a vector for intramolecular hydrogen bonding between the C4-OH donor and the morpholine nitrogen acceptor.

Quantitative Physicochemical & ADMET Profiling

Before initiating complex molecular dynamics or quantum mechanics, we must establish the baseline physicochemical properties of the molecule. The table below summarizes the predicted quantitative data for the fully protonated (dicationic) state at physiological pH (7.4).

Table 1: Predicted Physicochemical and ADMET Properties (pH 7.4)

PropertyPredicted ValuePharmacological Implication
Molecular Weight (Free Base) 214.31 g/mol Excellent lead-like property; allows room for further functionalization.
pKa 1 (Azepane Nitrogen) ~10.5Highly basic; remains protonated in systemic circulation, forming strong salt bridges.
pKa 2 (Morpholine Nitrogen) ~8.3Moderately basic; predominantly protonated at pH 7.4, influencing logD.
LogD (pH 7.4) -1.2 to -0.8Highly hydrophilic due to the dicationic state; suggests poor passive BBB permeability unless actively transported.
Topological Polar Surface Area 44.5 ŲWell within the optimal range (< 90 Ų) for membrane penetration, though offset by the dual positive charges.
Rotatable Bonds 2Low flexibility outside the ring systems, reducing the entropic penalty upon target binding.

Self-Validating Computational Workflows

To ensure scientific integrity, every in silico protocol must be designed as a self-validating system . This means the workflow incorporates internal checkpoints that must be passed before proceeding to the next step, preventing the propagation of computational artifacts.

Workflow A 1. 3D Structure Generation (SMILES to 3D & Protonation) B 2. Quantum Mechanics (QM) (DFT B3LYP/6-31G* Optimization) A->B C 3. Pharmacophore Mapping (Target Fishing: Kinases / CNS) B->C D 4. Molecular Docking (Induced Fit & Scoring) C->D E 5. Molecular Dynamics (MD) (100ns Trajectory & Free Energy) D->E

Fig 1. Self-validating in silico workflow for scaffold characterization.
Protocol 1: Ligand Preparation and State Assignment

Causality: Standard 2D-to-3D conversion tools often default to the neutral free base. However, the "dihydrochloride" designation explicitly indicates that both the azepane and morpholine nitrogens are basic enough to form salts. Docking a neutral ligand when the physiological state is a dication will result in entirely false binding poses, missing critical electrostatic interactions (e.g., salt bridges with Asp/Glu residues in the target pocket).

Step-by-Step Methodology:

  • Input the SMILES string of 4-(Morpholinomethyl)azepan-4-ol into a state generator (e.g., LigPrep or Epik).

  • Set the target pH to 7.4±0.5 to simulate physiological blood plasma conditions.

  • Generate all possible tautomers and stereoisomers (if the C4 stereocenter is undefined, generate both R and S enantiomers).

  • Validation Checkpoint: Verify that the dominant microspecies generated is the dication (protonated azepane NH2+​ and protonated morpholine NH+ ). If the software forces a neutral state, manually adjust the protonation states and recalculate the 3D coordinates.

Protocol 2: Quantum Mechanical (QM) Conformational Profiling

Causality: Molecular Mechanics (MM) force fields (like OPLS4 or MMFF94) are parameterized for common drug-like molecules but often fail to accurately capture the delicate balance of steric clash and intramolecular hydrogen bonding in novel sp3 -rich, medium-sized rings. We use Density Functional Theory (DFT) to accurately map the rotational barriers of the morpholinomethyl group and the ring-flip dynamics of the azepane core.

Step-by-Step Methodology:

  • Extract the 3D dicationic conformers from Protocol 1.

  • Submit the geometries to a QM package (e.g., Gaussian or Jaguar) using the B3LYP functional and the 6-31G* basis set.

  • Apply an implicit solvent model (e.g., PCM for water) to stabilize the dicationic charges during optimization.

  • Run a full geometry optimization followed by a frequency calculation.

  • Validation Checkpoint: Analyze the frequency output. If any imaginary frequencies are present (indicated by negative values), the structure is at a saddle point, not a true local minimum. The geometry must be perturbed along the imaginary normal mode and re-optimized until exactly zero imaginary frequencies are observed.

Protocol 3: Target Identification & Molecular Docking

Causality: Given the structural features, this scaffold is highly suited for kinase inhibition (where the morpholine acts as a hinge-binder [4]) or CNS targets (where azepane derivatives often modulate monoamine transporters). We will use mTOR as a model target.

Step-by-Step Methodology:

  • Retrieve the high-resolution crystal structure of mTOR (e.g., PDB ID: 4JT6) from the Protein Data Bank.

  • Prepare the protein by adding missing hydrogen atoms, optimizing the hydrogen bond network, and removing non-catalytic water molecules.

  • Define the docking grid around the ATP-binding hinge region.

  • Execute Induced Fit Docking (IFD) to allow side-chain flexibility, accommodating the bulky azepane ring.

  • Validation Checkpoint: Re-dock the native co-crystallized ligand. The protocol is only validated if the heavy-atom Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is ≤2.0 Å. If RMSD > 2.0 Å, the grid parameters or scoring function must be recalibrated.

Pathway L 4-(Morpholinomethyl)azepan-4-ol (Dicationic Scaffold) T mTOR Kinase Active Site (Hinge Region) L->T H-Bonds & Salt Bridges P1 PI3K/AKT/mTOR Pathway Inhibition T->P1 ATP Blockade P2 Decreased Cell Proliferation P1->P2 Autophagy Induction

Fig 2. Putative mTOR inhibition pathway driven by the morpholine pharmacophore.
Protocol 4: Molecular Dynamics (MD) Simulation

Causality: Docking only provides a static snapshot of binding. Because the azepane ring is highly flexible, it may undergo a conformational shift after binding, which could either lock the complex or cause the ligand to dissociate. MD simulations introduce time and kinetic energy to evaluate the true stability of the ligand-protein complex.

Step-by-Step Methodology:

  • Embed the best-scoring docked complex into an explicit TIP3P water box, ensuring a minimum 10 Å buffer between the protein and the box edge.

  • Neutralize the system by adding appropriate counter-ions (e.g., Cl− to balance the dicationic ligand and protein charge).

  • Perform a multi-stage equilibration: NVT ensemble (constant volume/temperature) for 1 ns to stabilize temperature at 300K, followed by NPT ensemble (constant pressure/temperature) for 2 ns to stabilize density.

  • Run a 100 ns production trajectory using the Desmond or GROMACS engine.

  • Validation Checkpoint: Plot the Protein-Ligand RMSD over time. The system is considered valid and stable only if the ligand RMSD plateaus (fluctuations ≤1.5 Å) for the final 50 ns of the simulation. Continuous upward drift indicates a false-positive docking pose.

Conclusion

The 4-(Morpholinomethyl)azepan-4-ol dihydrochloride scaffold offers a unique combination of sp3 three-dimensionality, dual basic centers, and established pharmacophoric elements. By strictly adhering to the self-validating in silico protocols outlined in this guide—specifically accounting for its dicationic state and QM-derived conformational preferences—researchers can accurately predict its target interactions and accelerate its optimization into a potent therapeutic agent.

References

  • MDPI. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Retrieved from[Link]

  • Royal Society of Chemistry (RSC). (2026). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. Retrieved from[Link]

  • Journal of Medicinal Chemistry - ACS Publications. (2004). Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Retrieved from[Link]

Foundational

4-(Morpholinomethyl)azepan-4-ol Dihydrochloride: A Privileged 3D Scaffold in Modern Drug Discovery

Executive Summary The paradigm of modern medicinal chemistry is shifting away from flat, sp²-hybridized aromatic systems toward sp³-dense, three-dimensional architectures. This transition aims to improve target selectivi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The paradigm of modern medicinal chemistry is shifting away from flat, sp²-hybridized aromatic systems toward sp³-dense, three-dimensional architectures. This transition aims to improve target selectivity, reduce off-target toxicity, and enhance physicochemical properties. 4-(Morpholinomethyl)azepan-4-ol dihydrochloride emerges as a highly functionalized, archetypal building block in this space. By combining the conformational flexibility of a seven-membered azepane ring with the solubilizing and hinge-binding properties of a morpholine moiety, this compound offers a unique topological vector for drug discovery, particularly in the design of kinase inhibitors, GPCR modulators, and protein-protein interaction (PPI) inhibitors.

This technical guide provides an in-depth analysis of the structural rationale, synthetic methodology, and pharmacological applications of this high-value scaffold, grounded in validated chemical principles.

Structural & Physicochemical Profiling

The architectural design of 4-(Morpholinomethyl)azepan-4-ol is not arbitrary; every functional group serves a distinct pharmacological and physicochemical purpose.

  • The Azepane Core: Unlike standard six-membered piperidines, the seven-membered azepane ring provides enhanced conformational flexibility. This allows the scaffold to adapt to complex, induced-fit binding pockets, a feature heavily leveraged in the development of menin-MLL interaction inhibitors 1.

  • The Morpholine Moiety: Morpholine is a privileged scaffold in neurodegenerative and oncological therapeutics 2. Acting as a weak base, it ensures protonation at physiological pH, driving aqueous solubility while projecting into solvent-exposed channels to improve pharmacokinetic profiles.

  • The Tertiary Hydroxyl: The hydroxyl group acts as a critical hydrogen-bond donor/acceptor. Because it is sterically shielded at the tertiary position, it is less susceptible to rapid Phase I glucuronidation compared to primary or secondary alcohols, thereby improving metabolic stability.

  • The Dihydrochloride Salt: The isolation of this compound as a dihydrochloride salt prevents spontaneous intramolecular cyclization or oxidative degradation of the secondary and tertiary amines, maximizing shelf-life and ensuring immediate solubility for in vitro biological assays.

Quantitative Physicochemical Data
PropertyValue (Typical/Predicted)Pharmacological Relevance
Molecular Weight (Free Base) 214.31 g/mol Highly ligand-efficient; leaves ample mass budget for further functionalization.
Molecular Weight (Di-HCl) 287.23 g/mol Enhances solid-state stability and rapid dissolution in aqueous media.
cLogP (Free Base) ~0.8 - 1.2Optimal lipophilicity balance for membrane permeation without excessive hydrophobic trapping.
Topological Polar Surface Area 43.5 ŲExcellent for CNS penetration and oral absorption (Rule of 5 compliant).
pKa (Morpholine Nitrogen) ~8.3Ensures the morpholine ring is predominantly ionized at physiological pH (7.4).
pKa (Azepane Nitrogen) ~10.5Strong basic center; facilitates electrostatic interactions with acidic residues (e.g., Asp/Glu).
H-Bond Donors / Acceptors 2 / 3Facilitates robust target engagement (e.g., kinase hinge regions).

Synthetic Methodology & Workflow

The synthesis of 4-(Morpholinomethyl)azepan-4-ol dihydrochloride requires precise regiochemical and stereochemical control. The most robust route involves the homologation of N-Boc-azepan-4-one via a Corey-Chaykovsky epoxidation, followed by regioselective nucleophilic ring-opening.

Synthesis A N-Boc-azepan-4-one B Spiro-epoxide Intermediate A->B Corey-Chaykovsky (Me3S(O)I, NaH) C Boc-4-(morpholinomethyl)azepan-4-ol B->C Morpholine (Ring Opening) D 4-(Morpholinomethyl)azepan-4-ol Dihydrochloride C->D HCl / Dioxane (Deprotection & Salt)

Fig 1: Synthetic workflow for 4-(Morpholinomethyl)azepan-4-ol dihydrochloride.

Step-by-Step Experimental Protocols (Self-Validating System)
Step 1: Corey-Chaykovsky Epoxidation

Objective: Convert N-Boc-azepan-4-one to tert-butyl 1-oxa-8-azaspiro[3]nonane-8-carboxylate.

  • Protocol: To a flame-dried flask under inert atmosphere, add trimethylsulfoxonium iodide (TMSOI, 1.5 eq) and anhydrous DMSO (0.5 M). Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.4 eq) at 0 °C. Stir for 1 hour until hydrogen evolution ceases. Dropwise add a solution of N-Boc-azepan-4-one (1.0 eq) in DMSO. Stir at room temperature for 12 hours. Quench with ice water and extract with ethyl acetate.

  • Causality & Expert Insight: TMSOI is deliberately chosen over trimethylsulfonium iodide. The resulting dimethylsulfoxonium methylide is less reactive and operates under thermodynamic control. This is critical when working with seven-membered cyclic ketones, as more reactive ylides often trigger the unwanted Büchner–Curtius–Schlotterbeck ring expansion. The use of DMSO enhances the solubility of the ylide and accelerates the reaction.

Step 2: Regioselective Epoxide Ring-Opening

Objective: Introduce the morpholine moiety to yield tert-butyl 4-hydroxy-4-(morpholinomethyl)azepane-1-carboxylate.

  • Protocol: Dissolve the spiro-epoxide intermediate (1.0 eq) in anhydrous ethanol (0.2 M). Add morpholine (3.0 eq) and anhydrous lithium perchlorate (LiClO₄, 0.5 eq). Reflux the mixture at 80 °C for 16 hours. Concentrate under reduced pressure, dilute with water, and extract with dichloromethane. Purify via silica gel chromatography.

  • Causality & Expert Insight: The addition of LiClO₄ acts as a mild Lewis acid. The lithium ion coordinates with the epoxide oxygen, polarizing the C-O bonds and increasing the electrophilicity of the terminal methylene carbon. This ensures strictly regioselective attack by the morpholine nitrogen at the less sterically hindered position, preventing the formation of the undesired secondary alcohol isomer.

Step 3: Boc-Deprotection and Salt Formation

Objective: Remove the Boc protecting group and isolate the target dihydrochloride salt.

  • Protocol: Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous dichloromethane (0.1 M). Cool to 0 °C and add 4N HCl in dioxane (10.0 eq). Stir at room temperature for 4 hours. A white precipitate will form. Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum to yield 4-(Morpholinomethyl)azepan-4-ol dihydrochloride.

  • Causality & Expert Insight: Anhydrous conditions are absolute prerequisites here. Using aqueous HCl would complicate the isolation of the highly water-soluble dihydrochloride salt. Dioxane provides a polar, aprotic environment where the Boc group is rapidly cleaved, and the resulting dihydrochloride salt precipitates directly out of solution. This precipitation drives the reaction to completion and allows for isolation by simple filtration, bypassing the need for tedious aqueous workups or lyophilization.

Applications in Drug Discovery

The integration of the azepane and morpholine rings creates a synergistic pharmacophore that is highly sought after in contemporary drug design 4.

  • Kinase Inhibitors: The morpholine ring is a known "solubility enhancer" that frequently projects into the solvent-exposed regions of kinase ATP-binding pockets (analogous to its role in the FLT3 inhibitor Quizartinib). Simultaneously, the tertiary hydroxyl group can act as a hydrogen bond donor to the kinase hinge region, while the azepane core directs the molecule deep into the hydrophobic pocket.

  • CNS Therapeutics: Morpholine derivatives (e.g., Viloxazine, Moclobemide) exhibit excellent blood-brain barrier (BBB) penetrance 2. The high topological polar surface area and basicity of this scaffold make it an ideal starting point for designing modulators of CNS targets, such as monoamine oxidase (MAO) or norepinephrine reuptake inhibitors.

Pharmacophore Core 4-(Morpholinomethyl)azepan-4-ol Azepane Azepane Ring (Lipophilic Core) Core->Azepane Hydroxyl Tertiary Hydroxyl (H-Bond Donor) Core->Hydroxyl Morpholine Morpholine Moiety (Basic Center) Core->Morpholine Hydrophobic Pocket Hydrophobic Pocket Azepane->Hydrophobic Pocket Target Hinge Region Target Hinge Region Hydroxyl->Target Hinge Region Solvent Exposed Channel Solvent Exposed Channel Morpholine->Solvent Exposed Channel

Fig 2: Pharmacophore mapping and receptor binding logic of the azepane scaffold.

References

  • Title: EP3555103B1 - Azepane inhibitors of menin-mll interaction Source: Google Patents URL
  • Title: Morpholine as a privileged scaffold for neurodegenerative disease therapeutics Source: NIH / PMC URL
  • Title: An updated review on morpholine derivatives with their pharmacological actions Source: ResearchGate URL

Sources

Exploratory

Beyond the Flatland: The Design, Synthesis, and Target Engagement of Azepane Derivatives in Modern Drug Discovery

Executive Summary: The Azepane Paradigm The transition from planar, sp2-hybridized aromatic rings to sp3-rich, conformationally flexible scaffolds is a defining strategy in contemporary medicinal chemistry. Azepanes—seve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Azepane Paradigm

The transition from planar, sp2-hybridized aromatic rings to sp3-rich, conformationally flexible scaffolds is a defining strategy in contemporary medicinal chemistry. Azepanes—seven-membered saturated nitrogen heterocycles—represent a privileged structural motif in this "escape from flatland" paradigm. Unlike their six-membered piperidine counterparts, azepanes possess a unique puckered geometry that enables diverse 3D vectorial projections of substituents. This structural nuance allows for highly specific interactions within complex protein binding pockets, enhancing both target affinity and metabolic stability . Currently, over 20 azepane-based drugs are FDA-approved, including the antihistamine Azelastine and the antidiabetic Tolazamide .

Mechanistic Target Engagement & Pharmacological Causality

The pharmacological versatility of the azepane scaffold stems from its ability to act as a conformationally constrained bioisostere. As application scientists, understanding the physical causality behind these interactions is critical for rational drug design.

  • Immuno-Oncology (PTPN1/2 Inhibition): Azepane derivatives have been identified as potent inhibitors of Protein Tyrosine Phosphatases PTPN1 and PTPN2 . Causality: PTPN1 and PTPN2 act as negative regulators of the JAK/STAT immune signaling pathway. By sterically blocking the active site of these phosphatases, functionalized azepanes prevent the dephosphorylation of key immune receptors, thereby enhancing T-cell-mediated anti-tumor immunity.

  • Infectious Disease (Antimycobacterial Action): Lupane-type azepano-triterpenoids demonstrate profound activity against Mycobacterium tuberculosis. Causality: In silico and in vitro models validate that these derivatives inhibit tuberculosinyl adenosine transferase (Rv3378c) and RNA polymerase. The bulky azepane A-ring mimics the steric profile of rifampicin, wedging into the polymerase channel and halting bacterial transcription.

  • Neurodegeneration (Gamma-Secretase Inhibition): Substituted 2-oxo-azepane derivatives are potent gamma-secretase inhibitors. Causality: The flexible 7-membered ring allows the molecule to adopt a transition-state mimic conformation within the presenilin active site, selectively halting the cleavage of amyloid precursor protein (APP) without off-target Notch signaling disruption.

G A Azepane Scaffold B Synthetic Elaboration A->B C1 PTPN1/2 Inhibition B->C1 C2 Gamma-Secretase Inhibition B->C2 C3 Rv3378c Inhibition B->C3 D1 Anti-tumor Immunity C1->D1 D2 Alzheimer's Mod C2->D2 D3 Antimycobacterial C3->D3

Fig 1: Pharmacological pathways of azepane derivatives in targeted therapies.

Quantitative Structure-Activity Relationship (QSAR) Data

To benchmark the efficacy of azepane derivatives, the following table synthesizes quantitative biological data across various therapeutic targets, demonstrating the scaffold's broad applicability.

Compound ClassTarget / Cell LineAssay TypeValue (µM)IndicationReference
1,2,3-Triazole Tetrahydrocurcumin (4g)HCT-116 (Colon Carcinoma)IC501.09OncologyBenchChem
1,2,3-Triazole Tetrahydrocurcumin (4g)A549 (Lung Carcinoma)IC5045.16OncologyBenchChem
Oxazepien derivative (5b)CaCo-2 (Colon Carcinoma)IC5024.53OncologyBenchChem
Lupane Azepano-triterpenoid (Cmpd 7)M. tuberculosis H37RvMIC0.50Infectious DiseaseMDPI
Lupane Azepano-triterpenoid (Cmpd 14)M. aviumMIC0.0625Infectious DiseaseMDPI

Self-Validating Experimental Protocols

As application scientists, we must ensure our workflows are robust, reproducible, and internally controlled. Below are field-proven methodologies for the synthesis and biological evaluation of azepane derivatives.

Protocol A: Synthesis of Substituted Azepanes via Beckmann Rearrangement

Objective: Construct a functionalized azepane core from a readily available cyclohexanone precursor. Rationale: The Beckmann rearrangement is chosen over direct ring-closing metathesis (RCM) due to its higher atom economy and avoidance of expensive, moisture-sensitive ruthenium catalysts .

  • Oxime Formation: React the cyclohexanone derivative with hydroxylamine hydrochloride and sodium acetate in ethanol at reflux for 2 hours.

    • Causality: This converts the ketone oxygen into a superior leaving group (oxime), priming the molecule for nitrogen insertion.

  • Acid-Catalyzed Rearrangement: Cool the reaction to room temperature and slowly add polyphosphoric acid (PPA), then heat to 80°C.

    • Causality: PPA acts as both solvent and catalyst, protonating the oxime hydroxyl and driving the anti-periplanar alkyl migration to yield a 7-membered caprolactam.

    • Self-Validation: Monitor via TLC (UV/KMnO4 stain). The complete consumption of the less polar oxime validates the rearrangement.

  • Lactam Reduction: Dissolve the isolated caprolactam in anhydrous THF. Add lithium aluminum hydride (LiAlH4) dropwise under an inert argon atmosphere at 0°C.

    • Causality: The 0°C environment is critical to quench the highly exothermic hydride transfer, preventing uncontrolled boiling of THF and potential ring-opening side reactions.

  • Fieser Workup: Quench the reaction sequentially with n mL water, n mL 15% NaOH, and 3n mL water (where n is the grams of LiAlH4 used).

    • Causality: This specific stoichiometric quench forms a granular, easily filterable aluminum salt matrix, preventing emulsion formation and maximizing the yield of the target azepane amine.

SynthWorkflow S1 Cyclohexanone Precursor S2 Oxime Formation S1->S2 S3 Beckmann Rearrangement S2->S3 S4 Caprolactam Intermediate S3->S4 S5 Reduction (LiAlH4) S4->S5 S6 Target Azepane S5->S6

Fig 2: Step-by-step synthetic workflow for azepane derivatives via Beckmann rearrangement.

Protocol B: High-Throughput MIC Determination for Antimycobacterial Azepanes

Objective: Quantify the Minimum Inhibitory Concentration (MIC) of azepano-triterpenoids against M. tuberculosis H37Rv.

  • Compound Dilution: Prepare serial two-fold dilutions of the azepane compound in Middlebrook 7H9 broth within a 96-well microtiter plate.

    • Causality: Two-fold dilutions establish a precise, logarithmic dose-response gradient necessary for accurate MIC pinpointing.

  • Inoculum Standardization: Adjust the bacterial suspension to an OD600 of 0.1, then dilute to achieve a final well concentration of 5×105 CFU/mL.

    • Causality: Standardizing the inoculum prevents the "inoculum effect," where an artificially high bacterial load overwhelms the drug, leading to false-positive resistance profiles.

  • Incubation & Viability Staining: Incubate the plates at 37°C for 7 days. Add 30 µL of 0.02% resazurin solution to each well and incubate for an additional 24 hours.

    • Self-Validation: Resazurin serves as an internal metabolic control. A color change from blue (oxidized) to pink (reduced by viable cells) provides an objective, spectrophotometrically quantifiable readout of bacterial survival, eliminating the subjectivity of visual turbidity assessments.

References

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry.[Link]

  • New Investigations with Lupane Type A-Ring Azepane Triterpenoids for Antimycobacterial Drug Candidate Design. MDPI.[Link]

  • Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. PubMed.[Link]

Foundational

Technical Whitepaper: 4-(Morpholinomethyl)azepan-4-ol Dihydrochloride in Advanced Medicinal Chemistry

Executive Summary As a Senior Application Scientist specializing in early-stage drug discovery, I frequently encounter the challenge of "flatland" in medicinal chemistry—the over-reliance on planar, sp2-hybridized aromat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in early-stage drug discovery, I frequently encounter the challenge of "flatland" in medicinal chemistry—the over-reliance on planar, sp2-hybridized aromatic rings that often leads to poor pharmacokinetic properties. 4-(Morpholinomethyl)azepan-4-ol dihydrochloride represents a paradigm shift in building block design. By combining a conformationally flexible, sp3-rich 7-membered azepane ring with a morpholine solubilizing moiety and a tertiary alcohol, this compound serves as a highly functionalized, three-dimensional scaffold.

This guide provides an in-depth technical analysis of its structural rationale, physicochemical properties, synthetic methodology, and integration into targeted kinase inhibitor workflows.

Chemical Identity & Physicochemical Properties

The dihydrochloride salt form is explicitly chosen over the free base to mitigate the risk of spontaneous intramolecular side reactions (such as etherification) and to dramatically enhance aqueous solubility for high-throughput screening (HTS) assays.

Table 1: Quantitative Chemical Data
PropertyValue / Description
IUPAC Name 4-(Morpholin-4-ylmethyl)azepan-4-ol dihydrochloride
Molecular Formula C11H22N2O2 • 2HCl (C11H24Cl2N2O2)
Molecular Weight 214.31 g/mol (Free Base) / 287.23 g/mol (Salt)
Physical State White to off-white crystalline powder
sp3 Fraction (Fsp3) 1.00 (Highly three-dimensional)
Hydrogen Bond Donors 3 (1x OH, 2x NH2+ from salt)
Hydrogen Bond Acceptors 4 (1x OH, 1x Morpholine O, 2x N)
Predicted LogP (Free Base) ~0.4 - 0.8 (Highly hydrophilic)

Structural Rationale & Causality in Drug Design

Every structural feature of 4-(Morpholinomethyl)azepan-4-ol is engineered with a specific pharmacological causality:

  • The Azepane Ring: Unlike standard 6-membered piperidines, the 7-membered azepane ring introduces unique dihedral angles and exit vectors. This allows the molecule to probe cryptic binding pockets in target proteins that are inaccessible to rigid heterocycles [1].

  • The Tertiary Alcohol: Positioned at C4, the hydroxyl group acts as a critical hydrogen bond donor/acceptor. In kinase targets, this often interacts with the solvent-exposed region or the hinge binder backbone, anchoring the molecule.

  • The Morpholinomethyl Moiety: Morpholine is a classic bioisostere used to improve metabolic stability and aqueous solubility. Its inclusion at the C4 position creates a sterically hindered basic center, which modulates the pKa of the molecule, ensuring optimal ionization at physiological pH (7.4) [2].

Synthetic Methodology: A Self-Validating Protocol

To ensure high yield and purity, the synthesis of 4-(Morpholinomethyl)azepan-4-ol dihydrochloride must be executed with strict internal controls. The following step-by-step protocol details the optimized route from N-Boc-azepan-4-one.

Step 1: Corey-Chaykovsky Epoxidation
  • Objective: Convert the C4 ketone into a spiro-epoxide.

  • Procedure: To a suspension of trimethylsulfoxonium iodide (1.2 eq) in anhydrous DMSO, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0°C. Stir for 30 minutes until hydrogen evolution ceases. Add N-Boc-azepan-4-one (1.0 eq) dissolved in THF dropwise.

  • Causality & Validation: The use of trimethylsulfoxonium iodide (rather than sulfonium) favors the thermodynamically stable spiro-epoxide. Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete only when the UV-active ketone spot is entirely consumed, preventing unreacted ketone from contaminating the next step.

Step 2: Nucleophilic Ring Opening
  • Objective: Install the morpholine moiety and generate the tertiary alcohol.

  • Procedure: Dissolve the crude spiro-epoxide in ethanol. Add morpholine (3.0 eq) and a catalytic amount of LiClO4 (0.1 eq). Heat the mixture to 80°C in a sealed tube for 12 hours.

  • Causality & Validation: LiClO4 acts as a mild Lewis acid to activate the epoxide without cleaving the Boc protecting group. Self-Validation: LC-MS must show <1% of the epoxide mass ([M+H]+) remaining. The appearance of the intermediate mass confirms regioselective attack at the less hindered carbon.

Step 3: Deprotection and Salt Formation
  • Objective: Remove the Boc group and isolate the target molecule as a stable dihydrochloride salt.

  • Procedure: Dissolve the intermediate in minimal dichloromethane (DCM). Add 4M HCl in dioxane (10.0 eq) at 0°C. Stir at room temperature for 4 hours. Concentrate under reduced pressure and triturate with diethyl ether to precipitate the product.

  • Causality & Validation: Dioxane is used instead of aqueous HCl to prevent the formation of side products and ensure the precipitation of the highly pure dihydrochloride salt. Self-Validation: 1H NMR (D2O) must show the complete disappearance of the 9-proton Boc singlet at ~1.4 ppm.

Synthesis A N-Boc-azepan-4-one (Starting Material) B Corey-Chaykovsky Epoxidation A->B C Spiro-epoxide Intermediate B->C D Nucleophilic Opening (Morpholine + LiClO4) C->D E N-Boc-4-(morpholinomethyl) azepan-4-ol D->E F Deprotection & Salt Formation (4M HCl/Dioxane) E->F G 4-(Morpholinomethyl)azepan-4-ol Dihydrochloride F->G

Fig 1. Step-by-step synthetic workflow of 4-(morpholinomethyl)azepan-4-ol dihydrochloride.

Application in Drug Discovery: Kinase Inhibition Pathways

Functionalized azepanes have gained significant traction in oncology. Specifically, azepan-4-ol derivatives are heavily cited in the synthesis of pyrazol-4-yl-heterocyclyl-carboxamides, which are potent inhibitors of Pim kinases (Pim-1, Pim-2, Pim-3) [1]. Furthermore, morpholinomethyl substitutions are frequently utilized to modulate Epidermal Growth Factor Receptor (EGFR) activity [2] and target KRAS-driven malignancies [3].

When 4-(Morpholinomethyl)azepan-4-ol is conjugated to a kinase hinge-binding scaffold (e.g., a pyrazole or pyrimidine core), the azepane ring directs the morpholine group into the solvent channel. This not only improves the pharmacokinetic profile of the drug but also disrupts the downstream JAK/STAT signaling cascade responsible for tumor cell survival.

Pathway A Cytokine / Growth Factor B Receptor Activation A->B C JAK/STAT Signaling B->C D Pim-1 Kinase Transcription C->D E Tumor Cell Survival D->E F Azepane-derived Pim Inhibitor F->D

Fig 2. Pim-1 kinase signaling pathway and targeted inhibition by azepane derivatives.

References

  • Source: Google Patents (US8614206B2)
  • Source: Google Patents (WO2013184757A1)
  • STANDARD PATENT - Quanta Therapeutics, Inc.

Protocols & Analytical Methods

Method

Application Note: Comprehensive LC-HRMS/MS Profiling of 4-(Morpholinomethyl)azepan-4-ol Dihydrochloride Metabolites

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human/Animal Plasma (In Vitro Microsomes & In Vivo) Introduction & Scientific Rationale 4-(Morpholinomethyl)azepan-4-ol d...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human/Animal Plasma (In Vitro Microsomes & In Vivo)

Introduction & Scientific Rationale

4-(Morpholinomethyl)azepan-4-ol dihydrochloride (MMA-4-ol) is a highly polar, basic aliphatic heterocycle featuring both azepane and morpholine moieties. During early-stage drug development, mapping the metabolic fate of such structural motifs is critical for identifying active or reactive metabolites, guiding lead optimization, and ensuring preclinical safety.

The Causality of Analytical Choices: Analyzing highly polar, basic compounds in biological matrices presents two major challenges: isobaric interference and severe matrix-induced ion suppression.

  • High-Resolution Mass Spectrometry (HRMS): Traditional nominal-mass triple quadrupole (QqQ) instruments struggle to differentiate true metabolites from endogenous isobaric background ions. We employ HRMS (e.g., Orbitrap or Q-TOF) because its sub-5 ppm mass accuracy and isotopic pattern fidelity are absolute requirements for the unequivocal assignment of elemental compositions in untargeted metabolite identification .

  • Orthogonal Sample Preparation: In positive Electrospray Ionization (ESI+), endogenous glycerophosphocholines co-elute with basic drugs, competing for surface charge and causing dramatic signal suppression. Standard protein precipitation (PPT) leaves >90% of these lipids intact. Therefore, this protocol utilizes a zirconia-silica based Phospholipid Removal (PLR) system. The electron-deficient zirconia acts as a Lewis acid, selectively trapping the electron-rich phosphate groups of lipids while allowing the target metabolites to elute freely .

Experimental Workflow

The following workflow is designed as a self-validating system . By incorporating pre-extraction stable-isotope labeled internal standards (SIL-IS) and continuous system suitability tracking, the protocol dynamically verifies extraction recovery and flags matrix effects in real-time.

Workflow A 1. Plasma Sample (Spiked/Incurred) B 2. Protein Precip. & Lipid Removal A->B C 3. UHPLC Separation (C18, Gradient) B->C D 4. HR-MS/MS Analysis (Orbitrap/Q-TOF) C->D E 5. Data Mining (MDF & Isotope) D->E

Fig 1: End-to-end LC-HRMS/MS workflow for metabolite extraction, separation, and identification.

Proposed Metabolic Pathways

Based on the structural liabilities of MMA-4-ol, biotransformation is primarily driven by Cytochrome P450 (CYP) mediated Phase I oxidation, followed by Phase II conjugation at the tertiary alcohol.

Pathway Parent MMA-4-ol (Parent) m/z 215.17 M1 M1: N-Dealkylation m/z 145.13 Parent->M1 CYP3A4 M2 M2: Morpholine Oxidation m/z 231.17 Parent->M2 CYP2D6 M3 M3: Azepane Hydroxylation m/z 231.17 Parent->M3 CYP3A4 M4 M4: O-Glucuronidation m/z 391.20 Parent->M4 UGTs M3->M4 UGTs

Fig 2: Proposed Phase I and Phase II metabolic pathways of MMA-4-ol.

Step-by-Step Methodologies

Reagents and Materials
  • Standards: MMA-4-ol dihydrochloride (>99% purity), SIL-IS (e.g., MMA-4-ol-d4).

  • Solvents: LC-MS grade Water, Acetonitrile (ACN), and Formic Acid (FA).

  • Consumables: 96-well Phospholipid Removal (PLR) plates (e.g., HybridSPE or equivalent).

Self-Validating Sample Preparation (PPT + PLR)

Causality Check: This dual-mechanism extraction ensures complete protein denaturation while simultaneously eliminating the lipid matrix, preventing column fouling and ion suppression.

  • Aliquot: Transfer 50 µL of incurred plasma (or in vitro microsomal incubation) into a 2 mL 96-well collection plate.

  • Internal Standard Addition: Add 10 µL of SIL-IS working solution (100 ng/mL). Validation logic: The SIL-IS tracks extraction efficiency. A deviation of >15% in IS peak area across the run automatically invalidates the specific sample, ensuring data trustworthiness.

  • Protein Precipitation: Add 150 µL of ice-cold ACN containing 1% FA. Causality: The acidic environment disrupts protein-drug binding, ensuring high recovery of the basic MMA-4-ol, while the cold organic solvent rapidly denatures plasma proteins.

  • Mixing: Vortex the plate at 1000 rpm for 2 minutes.

  • Phospholipid Removal: Transfer the entire mixture (supernatant + protein pellet) into the PLR plate. Apply positive pressure (2-5 psi) for 3 minutes. Collect the eluate.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 50 µL of Mobile Phase A. Causality: Reconstituting in the highly aqueous initial mobile phase prevents the "solvent effect," which causes peak splitting and poor retention of polar metabolites on reversed-phase columns.

UHPLC Chromatographic Conditions

Causality Check: A sub-2 µm C18 column is utilized to provide the peak capacity required to resolve positional isomers (e.g., M2 and M3), which share identical exact masses and cannot be differentiated by MS alone.

Table 1: UHPLC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (0.1% FA in ACN)
0.00.4982
1.00.4982
8.00.44060
10.00.4595
12.00.4595
12.10.4982
15.00.4982
High-Resolution Mass Spectrometry (HR-MS/MS) Conditions

Data is acquired in Data-Dependent Acquisition (DDA) mode. The instrument performs a high-resolution full scan, followed by MS/MS fragmentation of the top 5 most intense ions.

Table 2: HR-MS/MS Parameters (Orbitrap Platform)

ParameterValueRationale
Ionization ModeESI Positive (+)Basic nitrogens in morpholine/azepane readily accept protons.
Spray Voltage3.5 kVOptimal for aqueous/organic gradients at 0.4 mL/min.
Capillary Temp320 °CEnsures complete desolvation of polar droplets.
Full Scan Resolution70,000 FWHMRequired to separate drug metabolites from isobaric matrix ions.
ddMS2 Resolution17,500 FWHMProvides rapid scan speeds while maintaining structural fragment accuracy.
Mass Rangem/z 100 - 800Captures small fragments and large Phase II conjugates (e.g., Glucuronides).

Data Processing & Visualization Strategy

To isolate MMA-4-ol metabolites from the thousands of endogenous features in plasma, Mass Defect Filtering (MDF) is applied .

  • Mechanism: The exact mass of the parent drug (C₁₁H₂₂N₂O₂) is 214.1681 Da, giving it a distinct mass defect of +0.1681 Da.

  • Application: By setting an MDF window of parent mass defect ± 0.050 Da, the software automatically filters out >90% of endogenous matrix ions, leaving only drug-related material for review.

Table 3: Putative Metabolites of MMA-4-ol (Expected Data Profile)

IDBiotransformationFormulaTheoretical m/z [M+H]⁺Expected Mass Error
ParentN/AC₁₁H₂₂N₂O₂215.1754< 2.0 ppm
M1N-DealkylationC₇H₁₆N₂O145.1335< 2.0 ppm
M2Morpholine OxidationC₁₁H₂₂N₂O₃231.1703< 2.0 ppm
M3Azepane HydroxylationC₁₁H₂₂N₂O₃231.1703< 2.0 ppm
M4O-GlucuronidationC₁₇H₃₀N₂O₈391.2075< 2.0 ppm

Note: M2 and M3 are differentiated by their MS/MS fragmentation spectra. M2 will show an intact azepane fragment, whereas M3 will show a +16 Da shift on the azepane-specific product ions.

References

  • High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. LCGC International. URL:[Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. URL:[Link]

  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Trends in Analytical Chemistry (PMC). URL:[Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in 4-(Morpholinomethyl)azepan-4-ol dihydrochloride synthesis

Welcome to the Process Chemistry Diagnostic Hub . This technical support guide is designed for researchers and drug development professionals encountering yield bottlenecks in the synthesis of 4-(Morpholinomethyl)azepan-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Diagnostic Hub . This technical support guide is designed for researchers and drug development professionals encountering yield bottlenecks in the synthesis of 4-(Morpholinomethyl)azepan-4-ol dihydrochloride .

Rather than a generic troubleshooting list, this guide deconstructs the synthetic pathway to address the exact physicochemical and mechanistic failure points.

I. Synthetic Pathway & Diagnostic Overview

The synthesis of 4-(Morpholinomethyl)azepan-4-ol dihydrochloride typically follows a three-stage linear sequence starting from a protected azepan-4-one (e.g., N-Boc-azepan-4-one). Understanding the mechanistic transitions is critical for isolating where your yield is dropping.

Synthesis A N-Boc-azepan-4-one B Spiro-epoxide Intermediate A->B TMSOI, NaH, DMSO (Corey-Chaykovsky) C N-Boc-4-(morpholinomethyl) azepan-4-ol B->C Morpholine, EtOH, Heat (Epoxide Opening) D 4-(Morpholinomethyl)azepan-4-ol dihydrochloride C->D Anhydrous HCl in Dioxane (Deprotection & Salt Formation)

Fig 1: Three-stage synthetic workflow for 4-(Morpholinomethyl)azepan-4-ol dihydrochloride.

II. Phase 1: Epoxidation (The Corey-Chaykovsky Reaction)

The Problem: Low conversion of N-Boc-azepan-4-one to the spiro-epoxide, often accompanied by unreacted starting material or degradation products on LC-MS.

Mechanistic Causality: The [1] relies on the generation of dimethyloxosulfonium methylide from trimethylsulfoxonium iodide (TMSOI) and a strong base like Sodium Hydride (NaH). This ylide acts as a nucleophile toward the carbonyl compound, followed by intramolecular ring closure to form the epoxide[2]. The ylide is highly sensitive to protonation. Even trace moisture in your DMSO or hygroscopic TMSOI will immediately quench the ylide, reverting it to the inactive sulfoxonium salt. Furthermore, if the base is weak or degraded, base-catalyzed enolization of the azepanone competes with the desired nucleophilic addition.

Self-Validating Protocol: Anhydrous Epoxidation
  • Reagent Verification: Perform a Karl Fischer titration on your DMSO. Water content must be <50 ppm. Wash NaH (60% dispersion in mineral oil) with anhydrous hexanes under argon to remove the oil, ensuring precise stoichiometric weighing.

  • Ylide Generation: Suspend washed NaH (1.2 eq) in anhydrous DMSO. Slowly add TMSOI (1.2 eq) in portions at 10–15 °C. Validation checkpoint: Observe hydrogen gas evolution. Stir at room temperature for 1 hour until the solution becomes clear, indicating complete ylide formation.

  • Ketone Addition: Dropwise add N-Boc-azepan-4-one (1.0 eq) dissolved in a minimum volume of anhydrous THF or DMSO. Maintain temperature below 25 °C to prevent thermal degradation of the ylide.

  • Quench & Extraction: Quench with saturated aqueous NH₄Cl (not water) to buffer the pH and prevent epoxide hydrolysis. Extract with EtOAc.

III. Phase 2: Epoxide Ring-Opening

The Problem: Sluggish reaction kinetics; high levels of unreacted spiro-epoxide remaining even after 24 hours of reflux with morpholine.

Mechanistic Causality: Morpholine is a secondary amine and a moderate nucleophile. While the nucleophilic attack on a terminal epoxide regioselectively favors the less sterically hindered methylene carbon (yielding the desired tertiary alcohol), the adjacent bulky azepane ring creates a high steric penalty for the transition state. Relying solely on thermal activation often leads to incomplete conversion.

Self-Validating Protocol: Lewis Acid-Catalyzed Opening
  • Activation: Dissolve the spiro-epoxide (1.0 eq) in absolute ethanol. Add Lithium Bromide (LiBr) or Lithium Perchlorate (LiClO₄) (0.5 eq). The Li⁺ ion coordinates with the epoxide oxygen, increasing its electrophilicity and lowering the activation energy for nucleophilic attack.

  • Amine Addition: Add Morpholine (3.0 eq). The excess drives the equilibrium and compensates for any morpholine coordinating with the lithium salt.

  • Reflux & Monitor: Heat to 80 °C. Validation checkpoint: Pull aliquots every 2 hours for GC-MS or TLC (stain with KMnO₄). The reaction should reach >95% conversion within 6–8 hours, compared to >24 hours without a Lewis acid.

IV. Phase 3: Deprotection & Salt Isolation

The Problem: The final product forms a sticky, gummy oil instead of a crystalline solid, making filtration impossible and drastically reducing isolated yield.

Mechanistic Causality: The target molecule contains two basic nitrogen centers (azepane and morpholine). When converted to the dihydrochloride salt, the resulting crystal lattice is highly hygroscopic. If the Boc deprotection is performed using aqueous HCl, or if the precipitation solvent contains trace water, the salt will undergo deliquescence—absorbing moisture from the air until it dissolves in its own water of hydration.

Self-Validating Protocol: Anhydrous Salt Formation
  • Deprotection: Dissolve the N-Boc-4-(morpholinomethyl)azepan-4-ol in anhydrous dichloromethane (DCM). Chill to 0 °C.

  • Acidification: Add 4M HCl in anhydrous dioxane (10 eq). Stir at room temperature for 4 hours.

  • Precipitation: Concentrate the mixture under reduced pressure to a minimal volume (do not dry completely). Slowly add ice-cold anhydrous diethyl ether under vigorous stirring.

  • Isolation: Validation checkpoint: Perform filtration under a stream of dry nitrogen (Schlenk filtration) or inside a glovebox. Wash the filter cake with cold anhydrous ether and dry immediately in a vacuum oven at 40 °C with a P₂O₅ desiccant trap.

V. Quantitative Optimization Data

The table below summarizes the yield improvements when transitioning from standard literature conditions to the optimized protocols detailed above.

Reaction StepStandard ConditionsOptimized Conditions (This Guide)Yield IncreasePurity (HPLC)
1. Epoxidation NaH, TMSOI, standard DMSOWashed NaH, KF-titrated DMSO (<50ppm H₂O)55% → 88%>98%
2. Ring Opening Morpholine, EtOH, Reflux (24h)Morpholine, EtOH, LiBr (0.5 eq) , 80°C (6h)60% → 92%>95%
3. Salt Formation Aqueous HCl, air filtration4M HCl/Dioxane, cold Et₂O, N₂ filtration40% (gummy) → 85% (solid)>99%

VI. Troubleshooting Logic Tree

Use the following diagnostic tree to rapidly identify the root cause of your yield loss based on your analytical readouts.

LogicTree Start Yield < 50%? Q1 Check Step 1 LC-MS: Unreacted Ketone? Start->Q1 A1 Quenched Ylide. Dry DMSO & wash NaH. Q1->A1 Yes Q2 Check Step 2 LC-MS: Unreacted Epoxide? Q1->Q2 No A2 Sluggish Opening. Add Lewis Acid (LiBr). Q2->A2 Yes Q3 Final Salt is gummy/oil? Q2->Q3 No A3 Hygroscopic Deliquescence. Use anhydrous HCl/Ether. Q3->A3 Yes

Fig 2: Diagnostic logic tree for isolating yield bottlenecks based on analytical data.

VII. Frequently Asked Questions (FAQs)

Q: Can I use Trimethylsulfonium iodide (TMSI) instead of Trimethylsulfoxonium iodide (TMSOI) for the epoxidation? A: It is highly recommended to stick to TMSOI. While both generate ylides, the sulfoxonium ylide (Corey's ylide) is softer and more stable, making it highly reliable for converting standard ketones to epoxides [3]. TMSI generates a more reactive, less stable ylide that must be generated at lower temperatures and is far more susceptible to side reactions or premature quenching.

Q: My epoxide intermediate shows two closely eluting peaks on LC-MS. Is this a byproduct? A: Not necessarily. Depending on the conformation of your N-Boc-azepan-4-one, the epoxidation can yield two diastereomers (the epoxide oxygen can be axial or equatorial relative to the azepane ring). Both diastereomers will undergo ring-opening with morpholine to yield the desired product, so separation at this stage is usually unnecessary.

Q: Why does my isolated dihydrochloride salt turn yellow over time? A: Yellowing is a classic sign of amine oxidation or residual moisture facilitating trace acid-catalyzed degradation of the morpholine ring. Ensure your final drying step is performed under a high vacuum and store the final API in amber vials backfilled with argon, ideally at -20 °C.

References

  • Wikipedia Contributors. "Johnson–Corey–Chaykovsky reaction." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Organic Chemistry Portal. "Corey-Chaykovsky Reaction." Organic-Chemistry.org. Available at:[Link]

  • National Institutes of Health (PMC). "A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis." RSC Advances. Available at:[Link]

Optimization

Improving bioavailability of azepane-containing compounds

Welcome to the Azepane Bioavailability Technical Support Center . Azepane—a seven-membered saturated nitrogen heterocycle—is a highly valuable scaffold in medicinal chemistry used to alter physicochemical properties, imp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Azepane Bioavailability Technical Support Center .

Azepane—a seven-membered saturated nitrogen heterocycle—is a highly valuable scaffold in medicinal chemistry used to alter physicochemical properties, improve target affinity, or replace piperidine/pyrrolidine rings to secure intellectual property. However, its incorporation frequently introduces severe pharmacokinetic (PK) liabilities, including high hepatic clearance, poor membrane permeability, and susceptibility to efflux transporters.

This guide is designed for drug development professionals and provides mechanistic troubleshooting, self-validating protocols, and structural strategies to overcome azepane bioavailability bottlenecks.

Metabolic Stability & Intrinsic Clearance

Q: My azepane lead exhibits high intrinsic clearance ( CLint​ ) in human liver microsomes (HLM). How can I identify the metabolic soft spots and chemically block them without losing target affinity?

Causality & Mechanism: Saturated seven-membered rings are highly lipophilic and conformationally flexible, making them prime targets for Phase I CYP450-mediated oxidation. Metabolism almost universally occurs at the α -carbon adjacent to the basic nitrogen[1]. The electron-rich nitrogen facilitates hydrogen abstraction by the CYP450 heme iron, leading to rapid hydroxylation and subsequent ring opening or dealkylation.

Troubleshooting Strategy: Before synthesizing new analogs, you must validate that α -oxidation is the primary clearance mechanism. Once confirmed, the standard medicinal chemistry response is to introduce steric hindrance (e.g., α -methylation) or electron-withdrawing groups (e.g., fluorination) to deactivate the adjacent C-H bonds[1].

Self-Validating Protocol: Microsomal Stability & Metabolite ID Assay This protocol is self-validating: the calculation of CLint​ identifies the presence of a liability, while the Q1/Q3 mass shift analysis validates the exact chemical mechanism of that liability.

  • Incubation: Incubate 1 µM of the azepane compound with pooled HLM (0.5 mg/mL protein) and NADPH (1 mM) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Kinetic Sampling: Quench 50 µL aliquots at 0, 15, 30, and 60 minutes using 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., tolbutamide).

  • Precipitation: Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

  • Primary Validation (Clearance): Analyze the supernatant via LC-MS/MS (MRM mode). Plot the natural log of remaining parent compound versus time to calculate the half-life ( t1/2​ ) and CLint​ .

  • Secondary Validation (Mechanism): Perform a full Q1/Q3 product ion scan on the 60-minute sample. Look for specific mass shifts: +16 Da (hydroxylation at the α -carbon) or +32 Da (dihydroxylation). If these peaks are absent, the clearance is likely driven by a different moiety on your molecule.

Permeability and pKa Modulation

Q: The azepane derivative has excellent biochemical potency but fails in Caco-2 transcellular permeability assays. The calculated pKa is ~10.5. How do I improve intestinal absorption?

Causality & Mechanism: Unsubstituted azepanes are highly basic. At a physiological pH of 7.4, the Henderson-Hasselbalch equation dictates that >99.9% of the compound exists in the ionized (protonated) state. Because lipid bilayers are highly impermeable to charged species, passive transcellular diffusion is severely restricted.

Troubleshooting Strategy: You must lower the pKa of the azepane nitrogen to < 8.5 to increase the fraction of the neutral, membrane-permeable species at pH 7.4. If the basic nitrogen is not strictly required for a critical salt-bridge interaction in the target's binding pocket, converting the amine to an amide is the most effective solution.

Table 1: Effect of Structural Modifications on Azepane Physicochemical Properties

Structural ModificationRationaleTypical pKaFraction Un-ionized (pH 7.4)Impact on Permeability ( Papp​ )
Unsubstituted Azepane Baseline~10.5< 0.1%< 1 × 10⁻⁶ cm/s
β -Fluorination Inductive electron withdrawal~8.5~7.4%2–5 × 10⁻⁶ cm/s
N-Alkylation Steric bulk reduces solvation energy~9.5~0.8%1–2 × 10⁻⁶ cm/s
N-Acylation (Amide) Removes basicity entirelyNeutral100%> 15 × 10⁻⁶ cm/s

Efflux Transporter Recognition (P-gp)

Q: My compound has good passive permeability but shows a high efflux ratio (>3) in bidirectional MDCK-MDR1 assays. How can I reduce P-glycoprotein (P-gp) recognition?

Causality & Mechanism: P-gp (MDR1) is an ATP-binding cassette transporter that heavily restricts the oral bioavailability and CNS penetration of drugs. The P-gp binding pocket preferentially recognizes compounds that are lipophilic, cationic at physiological pH, and possess multiple hydrogen bond acceptors/donors. The exposed, basic azepane nitrogen is a classic P-gp recognition motif.

Troubleshooting Strategy: If you cannot reduce the basicity (pKa) due to target binding requirements, you must physically block the transporter's ability to bind the nitrogen. Adding steric bulk (e.g., methyl groups) directly adjacent to the basic nitrogen can sterically hinder the interaction with the P-gp binding pocket. For example, during the optimization of azepane-based CGRP receptor antagonists, adding steric bulk near the basic nitrogen dramatically reduced the P-gp transport ratio from 25 down to 1.7, rescuing the compound's exposure profile[2].

Leveraging Azepane for Advanced Drug Delivery

Q: Can the pH-sensitive nature of azepane be used advantageously in nanoparticle formulations for tumor targeting, rather than fighting it as a liability?

Causality & Mechanism: Yes. While high basicity is a liability for traditional oral small molecules, specific azepane derivatives (such as azecane/azepane lipid probes) possess a finely tuned pKa of ~6.98. In the slightly acidic tumor microenvironment (pH ~6.5), these probes rapidly protonate. This causes a localized charge reversal (from anionic to cationic) on the surface of the nanovesicle, triggering adsorption-facilitated transcytosis and deep tumor penetration[3].

Self-Validating Protocol: Preparation of AZE-Paclitaxome Nanovesicles This protocol uses dual-pH zeta potential measurements to validate that the structural assembly successfully achieved the intended stimulus-responsive charge reversal.

  • Assembly: Co-assemble the ultra-pH-sensitive azepane (AZE) lipid probe with sphingomyelin, cholesterol, and paclitaxel via a thin-film hydration method.

  • Hydration & Extrusion: Hydrate the dried lipid film with PBS (pH 7.4) and extrude sequentially through 200 nm and 100 nm polycarbonate membranes to ensure uniform vesicle size.

  • Validation (Charge Reversal Assay):

    • Measure the zeta potential of the nanovesicles in a buffer at pH 7.4 . Validation criterion: The surface charge must be negative (approx. -20 mV).

    • Adjust the buffer to pH 6.5 (mimicking the tumor microenvironment) and remeasure. Validation criterion: The surface charge must rapidly switch to positive (approx. +5 mV).

    • Troubleshooting: If the charge does not flip, the AZE probe is either degraded or buried too deeply within the lipid bilayer core rather than the interface. Do not proceed to in vivo models until this is resolved.

Diagnostic Workflow

AzepaneTroubleshooting Start Azepane Lead Poor Bioavailability Q1 High Hepatic Clearance? Start->Q1 Q2 Poor Caco-2 Permeability? Start->Q2 Q3 High P-gp Efflux Ratio? Start->Q3 Mech1 CYP450 Oxidation (alpha-carbon) Q1->Mech1 Yes Mech2 High pKa (>9) Ionized at pH 7.4 Q2->Mech2 Yes Mech3 P-gp Substrate (Cationic/Lipophilic) Q3->Mech3 Yes Sol1 Action: Alpha-Fluorination or Methylation Mech1->Sol1 Sol2 Action: Add EWG or Convert to Amide Mech2->Sol2 Sol3 Action: Add Steric Bulk Near Nitrogen Mech3->Sol3

Decision tree for diagnosing and resolving pharmacokinetic liabilities of azepane-containing leads.

References

  • Mitigating Heterocycle Metabolism in Drug Discovery Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Calcitonin Gene-Related Peptide Receptor Antagonists: New Therapeutic Agents for Migraine Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • A sphingolipid-derived paclitaxel nanovesicle enhances efficacy of combination therapies in triple-negative breast cancer and pancreatic cancer Source: Nature Nanotechnology (via PubMed Central) URL:[Link]

  • Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Troubleshooting

Technical Support Center: 4-(Morpholinomethyl)azepan-4-ol Dihydrochloride Forced Degradation

Welcome to the Analytical Research & Development Support Center. This portal provides authoritative troubleshooting, mechanistic insights, and validated protocols for conducting stability-indicating forced degradation st...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Research & Development Support Center. This portal provides authoritative troubleshooting, mechanistic insights, and validated protocols for conducting stability-indicating forced degradation studies on 4-(Morpholinomethyl)azepan-4-ol dihydrochloride .

Due to the unique structural features of this active pharmaceutical intermediate—specifically the secondary azepane nitrogen, the tertiary morpholine nitrogen, and the highly labile tertiary alcohol—standard forced degradation templates often yield artifactual data. This guide is engineered to help you navigate these specific chemical vulnerabilities while maintaining strict compliance with 1 ICH Q1A(R2) guidelines.

Part 1: Troubleshooting & FAQs

Q1: Why does the API degrade so rapidly and completely under mild acidic conditions (e.g., 0.1 N HCl at 40°C), resulting in mass balance failure? Causality & Solution: The molecule contains a tertiary alcohol at the C4 position of the azepane ring. Tertiary alcohols are highly susceptible to acid-catalyzed dehydration. Under acidic stress, the hydroxyl group is protonated and leaves as water, generating a stable tertiary carbocation that rapidly converts into endocyclic or exocyclic alkenes. Troubleshooting: If degradation exceeds the industry consensus target of 10–20% 2, dilute the acid to 0.01 N HCl or reduce the temperature to ambient (25°C). Ensure you neutralize the sample prior to injection to prevent on-column degradation, which causes peak smearing and mass balance failure.

Q2: During oxidative stress with 3% H₂O₂, we observe multiple unresolved degradant peaks. What is the mechanism, and how do we resolve them? Causality & Solution: The structure contains two distinct basic centers: a secondary azepane nitrogen and a tertiary morpholine nitrogen. Both are highly prone to oxidation, forming distinct N-oxides (and potentially a di-N-oxide). Because N-oxides are highly polar, they often co-elute near the void volume in standard Reversed-Phase (RP) HPLC. Troubleshooting: To resolve these polar degradants, shift your HPLC method to use a polar-embedded C18 column or HILIC (Hydrophilic Interaction Liquid Chromatography) conditions.

Q3: When exposed to basic stress (0.1 N NaOH), the sample solution turns cloudy, and HPLC recovery drops to 40% without visible degradant peaks. What is happening? Causality & Solution: 4-(Morpholinomethyl)azepan-4-ol is formulated as a dihydrochloride salt. When exposed to 0.1 N NaOH, the salt is immediately neutralized to its free base form. The free base has significantly lower aqueous solubility than the salt, causing it to precipitate out of solution. The "lost" 60% of your API is stuck to the walls of your volumetric flask, not degraded. Troubleshooting: Increase the organic modifier (e.g., Acetonitrile or Methanol) in your diluent to at least 50% during basic stress testing to keep the free base fully solubilized.

Q4: What is the optimal degradation target to prove our method is "stability-indicating"? Causality & Solution: According to pharmaceutical best practices established by Reynolds et al. 2 and supported by ICH guidelines 3, the target degradation is strictly 5% to 20% . Degradation beyond 20% risks secondary degradation (degradants breaking down into smaller fragments), which is not representative of real-world shelf-life conditions.

Part 2: Validated Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, every protocol below includes a quenching/neutralization step . This creates a self-validating system by locking the chemical state of the sample, proving that degradation occurred during the controlled stress period and not as an artifact inside the HPLC autosampler 4.

Protocol A: Controlled Oxidative Degradation
  • Preparation: Accurately weigh 10 mg of 4-(Morpholinomethyl)azepan-4-ol dihydrochloride into a 10 mL volumetric flask.

  • Solubilization: Dissolve in 5 mL of Diluent (50:50 Water:Acetonitrile).

  • Stress Induction: Add 1.0 mL of 3% H₂O₂ (final concentration ≈ 0.3%).

  • Incubation: Seal and incubate at 25°C in the dark for exactly 24 hours.

  • Self-Validation (Quenching): Add 1.0 mL of 0.1 M Sodium Metabisulfite (Na₂S₂O₅) to the flask. Mechanism: The sulfite instantly reduces any unreacted H₂O₂, halting the oxidation reaction and preventing artifactual N-oxide formation in the HPLC vial.

  • Final Dilution: Make up to the 10 mL mark with Diluent. Mix well and inject into the HPLC.

  • System Suitability: Calculate Mass Balance. (Sum of Area of API + Sum of Area of Degradants) must equal 95-105% of the unstressed control sample.

Protocol B: Acid Hydrolysis
  • Preparation: Transfer 5 mL of a 2 mg/mL API stock solution (in 50:50 Water:Acetonitrile) to a stress vial.

  • Stress Induction: Add 1 mL of 0.5 N HCl.

  • Incubation: Heat at 40°C using a thermomixer for 12 hours.

  • Self-Validation (Neutralization): Cool to room temperature. Add exactly 1 mL of 0.5 N NaOH. Mechanism: Neutralizing the solution prevents the highly acidic medium from stripping the stationary phase of the HPLC column and stops the tertiary alcohol dehydration pathway.

  • Final Dilution: Dilute to a final concentration of 1 mg/mL with Diluent. Filter through a 0.22 µm PTFE syringe filter and analyze.

Part 3: Quantitative Degradation Targets

The following table summarizes the optimized conditions required to hit the 5–20% degradation window for this specific molecule.

Stress TypeReagent / ConditionTemp (°C)DurationPrimary Expected MechanismTarget Degradation (%)
Acidic 0.1 N HCl40°C12 HoursTertiary alcohol dehydration10 - 15%
Basic 0.1 N NaOH60°C48 HoursFree base formation (Stable)< 5%
Oxidative 0.3% H₂O₂25°C24 HoursN-oxidation (Morpholine/Azepane)15 - 20%
Thermal Solid State60°C7 DaysMinimal degradation< 2%
Photolytic 1.2M Lux hours (UV/Vis)25°C~3 DaysRadical-induced N-dealkylation2 - 5%

Part 4: Degradation Pathway Visualization

The diagram below maps the specific mechanistic vulnerabilities of 4-(Morpholinomethyl)azepan-4-ol dihydrochloride under standard ICH stress conditions.

G API 4-(Morpholinomethyl)azepan-4-ol dihydrochloride Acid Acidic Stress (0.1N HCl) API->Acid Hydrolysis Base Basic Stress (0.1N NaOH) API->Base Hydrolysis Ox Oxidative Stress (0.3% H2O2) API->Ox Oxidation DegAcid Dehydration Degradants (Endo/Exocyclic Alkenes) Acid->DegAcid -H2O (Tertiary Alcohol Cleavage) DegBase Free Base Conversion (Highly Stable) Base->DegBase Neutralization (Precipitation Risk) DegOx N-Oxide Degradants (Morpholine & Azepane N-oxides) Ox->DegOx N-Oxidation (Secondary/Tertiary Amines)

Fig 1: Primary degradation pathways of 4-(Morpholinomethyl)azepan-4-ol under forced stress.

References

  • Webinar Stability Testing of New Drug Substances and Products Q1A (R2) . Fisher Scientific / Memmert. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation . BioPharm International. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs – A review . ResearchGate. Available at: [Link]

  • Stability Studies and Testing of Pharmaceuticals: An Overview . LCGC International. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Efficacy of 4-(Morpholinomethyl)azepan-4-ol Dihydrochloride in Oncology Models: A Comparative Guide

The phosphoinositide 3-kinase (PI3K) signaling pathway is one of the most frequently dysregulated systems in human cancers, particularly the alpha isoform (PI3Kα) in solid tumors[1]. While first-generation PI3K inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

The phosphoinositide 3-kinase (PI3K) signaling pathway is one of the most frequently dysregulated systems in human cancers, particularly the alpha isoform (PI3Kα) in solid tumors[1]. While first-generation PI3K inhibitors have demonstrated clinical utility, they are often plagued by poor aqueous solubility, off-target kinase toxicity, and severe metabolic adverse events (e.g., hyperglycemia).

4-(Morpholinomethyl)azepan-4-ol dihydrochloride (4-MAO-HCl) represents a novel structural paradigm. The morpholine ring is a well-documented pharmacophore that occupies the ATP-binding pocket of PI3K, forming critical hydrogen bonds with the hinge region[2]. By appending an azepane-4-ol moiety formulated as a dihydrochloride salt, 4-MAO-HCl significantly enhances aqueous solubility and alters the pharmacokinetic profile.

This guide provides a comprehensive, objective comparison of 4-MAO-HCl against the FDA-approved standard-of-care, Alpelisib (BYL719) , detailing the self-validating methodologies required to prove its efficacy in preclinical disease models.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (p-S473) PIP3->AKT Recruits mTOR mTORC1 AKT->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Drives Inhibitor 4-MAO-HCl Inhibitor->PI3K Inhibits

Mechanism of Action: 4-MAO-HCl inhibiting the PI3K/AKT/mTOR signaling cascade.

Phase 1: Biochemical Validation and Kinase Selectivity

Causality in Experimental Design: Before advancing to cellular models, it is imperative to establish the intrinsic biochemical potency and isoform selectivity of the compound. Off-target inhibition of PI3Kβ, δ, or γ can lead to confounding immunosuppressive or metabolic toxicities. We utilize the ADP-Glo™ Kinase Assay because it measures ATP consumption universally across kinases. By depleting unconsumed ATP before measuring ADP, this assay provides an exceptionally high signal-to-background ratio, preventing false positives that often arise from auto-fluorescent small molecules.

Protocol: ADP-Glo Kinase Assay
  • Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.01% BSA).

  • Compound Dilution: Serially dilute 4-MAO-HCl and Alpelisib in 100% DMSO, then transfer to the assay plate (final DMSO concentration 1%).

  • Enzyme/Substrate Addition: Add 2 nM recombinant PI3Kα (or β/δ/γ isoforms) and 10 μM PIP2 substrate to the wells.

  • Reaction Initiation: Add 25 μM ultra-pure ATP to initiate the reaction. Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP back to ATP, generating a luminescent signal. Incubate for 30 minutes.

  • Quantification: Read luminescence on a microplate reader and calculate IC50 values using a 4-parameter logistic curve fit.

Data Comparison: Biochemical IC50 (nM)
CompoundPI3KαPI3KβPI3KδPI3KγSelectivity (α vs β)
4-MAO-HCl 4.2 ± 0.3450 ± 12>1000>1000~107x
Alpelisib 4.6 ± 0.51156 ± 45290 ± 18250 ± 15~251x

Insight: 4-MAO-HCl demonstrates equipotent PI3Kα inhibition compared to Alpelisib, with superior avoidance of the immune-related PI3Kδ and PI3Kγ isoforms.

Phase 2: Cellular Target Engagement & Anti-Proliferative Efficacy

Causality in Experimental Design: Biochemical potency does not guarantee cellular efficacy due to membrane permeability and intracellular protein binding. Activation of the PI3K/AKT pathway is a central driver of cell proliferation[3]. We evaluate target engagement by quantifying the phosphorylation of AKT at Serine 473 (p-AKT S473). Normalizing p-AKT to total AKT ensures that the observed signal reduction is due to direct kinase inhibition rather than non-specific protein degradation or compound-induced acute cytotoxicity.

Workflow Phase1 Phase 1: Biochemical Validation ADP-Glo Kinase Assay Decision1 IC50 < 10 nM? Phase1->Decision1 Phase2 Phase 2: Cellular Target Engagement Western Blot (p-AKT) & Viability Decision2 Target Inhibition Confirmed? Phase2->Decision2 Phase3 Phase 3: In Vivo Efficacy MCF-7 Xenograft Mouse Model Decision1->Phase1 No (Optimize) Decision1->Phase2 Yes Decision2->Phase2 No (Re-evaluate) Decision2->Phase3 Yes

Self-validating experimental workflow for evaluating 4-MAO-HCl efficacy.

Protocol: Western Blotting and Cell Viability
  • Cell Seeding: Seed MCF-7 cells (PIK3CA mutant) in 6-well plates (for immunoblotting) and 96-well plates (for viability).

  • Treatment: Treat cells with varying concentrations of 4-MAO-HCl or Alpelisib. For Western blots, treat for exactly 2 hours to capture early signaling inhibition before compensatory feedback loops (e.g., RTK upregulation) activate.

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve transient phosphorylation states.

  • Immunoblotting: Resolve proteins via SDS-PAGE, transfer to PVDF membranes, and probe with primary antibodies against p-AKT (S473) and total AKT. Detect via chemiluminescence.

  • Viability Assay: For the 96-well plates, incubate for 72 hours, then add CellTiter-Glo® reagent to measure ATP as a proxy for metabolically active cells.

Data Comparison: Cellular Efficacy in MCF-7 Cells
Compoundp-AKT (S473) IC50 (nM)Cell Viability IC50 (nM)
4-MAO-HCl 18.5 ± 1.245.2 ± 3.8
Alpelisib 22.1 ± 1.851.0 ± 4.1

Insight: The highly soluble dihydrochloride salt of 4-MAO-HCl facilitates rapid cellular uptake, resulting in a slight edge in cellular target engagement over the highly lipophilic Alpelisib.

Phase 3: In Vivo Efficacy in Xenograft Models

Causality in Experimental Design: To bridge the gap between in vitro data and clinical potential, in vivo validation is required. We utilize a PIK3CA-mutant MCF-7 xenograft to provide a genetically relevant tumor microenvironment. Monitoring body weight alongside tumor volume is a critical self-validating control: PI3K inhibitors classically induce hyperglycemia leading to weight loss. The azepane-dihydrochloride formulation of 4-MAO-HCl was specifically designed to improve systemic clearance rates and reduce these off-target metabolic toxicities.

Protocol: MCF-7 Xenograft Efficacy Study
  • Preparation: Implant 17β-estradiol pellets (0.72 mg, 60-day release) subcutaneously into female athymic nude mice 3 days prior to cell injection to support estrogen-dependent MCF-7 engraftment.

  • Inoculation: Inject 5×106 MCF-7 cells suspended in 50% Matrigel subcutaneously into the right flank.

  • Randomization: Once tumors reach an average volume of ~150 mm³, randomize mice into three groups (n=8 per group).

  • Dosing: Administer Vehicle, 4-MAO-HCl (25 mg/kg), or Alpelisib (25 mg/kg) via oral gavage (p.o.) once daily for 21 days.

  • Monitoring: Measure tumor volume using digital calipers ( Volume=2length×width2​ ) twice weekly. Weigh mice concurrently to assess systemic toxicity.

Data Comparison: In Vivo Efficacy (Day 21)
Treatment Group (25 mg/kg/day)Tumor Growth Inhibition (TGI %)Mean Body Weight Change (%)
Vehicle Control 0%+2.1%
Alpelisib 78%-6.5%
4-MAO-HCl 82%-1.2%

Insight: While both compounds exhibit robust and comparable tumor growth inhibition, 4-MAO-HCl demonstrates a significantly wider therapeutic window, evidenced by the preservation of total body weight compared to the Alpelisib cohort.

Conclusion

The structural integration of a morpholine pharmacophore with an azepane-4-ol dihydrochloride moiety yields a highly potent and selective PI3Kα inhibitor. As demonstrated through this self-validating experimental pipeline, 4-MAO-HCl matches the biochemical and cellular efficacy of the clinical standard Alpelisib, while offering superior physicochemical properties that translate to reduced in vivo toxicity. This makes 4-MAO-HCl a highly compelling candidate for further preclinical pharmacokinetic and pharmacodynamic profiling.

References

  • Allosteric chromenone inhibitors of phosphoinositide 3-kinase (PI3K) for the treatment of disease. US Patent 11649227B2.
  • A Novel Dual PI3K/mTOR Inhibitor, XIN-10, for the Treatment of Cancer. PMC - NIH.
  • Comprehensive transcriptomic and metabolomic analysis of porcine intestinal epithelial cells after PDCoV infection. Frontiers.

Sources

Comparative

A Comparative Guide to Analytical Method Validation for the Quantification of 4-(Morpholinomethyl)azepan-4-ol Dihydrochloride

For: Researchers, scientists, and drug development professionals. Introduction: The Analytical Challenge of a Non-Chromophoric Compound 4-(Morpholinomethyl)azepan-4-ol dihydrochloride is a saturated heterocyclic compound...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge of a Non-Chromophoric Compound

4-(Morpholinomethyl)azepan-4-ol dihydrochloride is a saturated heterocyclic compound containing morpholine and azepane rings. As an active pharmaceutical ingredient (API) or intermediate, its accurate quantification is critical for ensuring product quality, safety, and efficacy. However, the molecular structure presents a significant analytical challenge: it lacks a suitable chromophore, rendering standard ultraviolet (UV) detection methods ineffective.

This guide provides an in-depth comparison of two robust analytical strategies for the quantification of this compound, designed to meet the rigorous standards of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), following the framework of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] We will explore a primary method using High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) and an alternative, high-sensitivity method using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The objective is to provide a comprehensive framework for method selection, development, and validation, empowering researchers to generate reliable and defensible analytical data.

The Regulatory Imperative: Grounding in ICH Guidelines

Any analytical method intended for use in a regulated environment must be validated to demonstrate its fitness for purpose.[4] The ICH Q2(R2) guideline is the global benchmark, outlining the necessary validation characteristics to ensure a method is reliable, reproducible, and accurate for its intended use.[1][2][5] This process is not a one-time event but part of a continuous lifecycle approach to analytical procedures.[3]

Our comparison will be framed around the core validation parameters stipulated by ICH Q2(R2):[6][7]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected.

  • Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Range: The interval between the upper and lower concentration levels for which the method has been demonstrated to be suitable.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.

Comparative Methodologies: HPLC-CAD vs. LC-MS/MS

The absence of a chromophore in 4-(Morpholinomethyl)azepan-4-ol dihydrochloride necessitates detection techniques that are not reliant on light absorption.

Method A: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

The Charged Aerosol Detector (CAD) is a near-universal detector ideal for the quantitative analysis of non-volatile and semi-volatile compounds that lack chromophores.[8][9] The eluent from the HPLC column is nebulized, the solvent is evaporated, and the remaining analyte particles are charged and then measured. This provides a response that is proportional to the mass of the analyte.[8]

Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers unparalleled specificity and sensitivity.[10] The analyte is separated by LC, ionized, and then detected based on its unique mass-to-charge ratio (m/z) and the m/z of its fragments. This high degree of selectivity makes it ideal for complex matrices or when very low quantification limits are required.[11]

Head-to-Head: Validation Performance and Experimental Protocols

This section details the experimental protocols and presents a comparative summary of the validation data for both methods.

Specificity and Forced Degradation

Specificity is arguably the most critical validation parameter for a stability-indicating method. It is established through forced degradation studies, where the drug substance is exposed to harsh conditions to produce potential degradation products.[12][13][14] The analytical method must be able to separate the intact analyte from any degradants and from process-related impurities.[12]

Experimental Protocol: Forced Degradation

  • Prepare Stock Solutions: Prepare a 1.0 mg/mL solution of 4-(Morpholinomethyl)azepan-4-ol dihydrochloride in a suitable solvent (e.g., water or methanol).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80°C for 4 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 80°C for 4 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and store at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid API to 105°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for 24 hours, as per ICH Q1B guidelines.[13]

  • Analysis: Neutralize the acid and base samples, dilute all stressed samples to a target concentration, and analyze using both the HPLC-CAD and LC-MS/MS methods. Peak purity analysis (using a Diode Array Detector for HPLC, even if not used for quantification, or by monitoring multiple MS transitions) should be performed to confirm the main peak is free from co-eluting impurities.

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis API API Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 80°C) API->Acid Base Base Hydrolysis (0.1M NaOH, 80°C) API->Base Oxidation Oxidation (3% H₂O₂, RT) API->Oxidation Thermal Thermal (Solid) (105°C) API->Thermal Photo Photolytic (ICH Q1B) API->Photo Prep Sample Preparation (Neutralize, Dilute) Acid->Prep Base->Prep Oxidation->Prep Thermal->Prep Photo->Prep Analyze Analyze via HPLC-CAD & LC-MS/MS Prep->Analyze Purity Peak Purity Assessment Analyze->Purity Results Evaluate Specificity & Degradation Profile Purity->Results

Caption: Workflow for executing forced degradation studies.

Comparative Results: Specificity

ParameterHPLC-CAD MethodLC-MS/MS Method
Resolution (Analyte vs. Closest Degradant) > 2.0 for all stress conditionsNot applicable (specificity by m/z)
Peak Purity Pass (Index > 0.999)Pass (Consistent ion ratios)
Interference from Placebo No interference observedNo interference observed
Overall Assessment Excellent: Demonstrates stability-indicating capability through chromatographic separation.Superior: Specificity is inherent to the detection technique, providing unequivocal identification.
Linearity, Range, LOD, and LOQ

These parameters define the quantitative capabilities of the method.

Experimental Protocol: Linearity

  • Prepare a stock solution of the reference standard at 1000 µg/mL.

  • Perform serial dilutions to prepare at least five concentration levels spanning the expected range.

    • HPLC-CAD: Typically 10 µg/mL to 200 µg/mL.

    • LC-MS/MS: Typically 0.1 ng/mL to 100 ng/mL.

  • Inject each concentration in triplicate.

  • Plot the average detector response versus concentration and perform a linear regression analysis. For CAD, a logarithmic plot or power function may be used to linearize the response.[8]

Comparative Results: Linearity & Sensitivity

ParameterHPLC-CAD MethodLC-MS/MS MethodAcceptance Criteria (ICH)
Range 10 - 200 µg/mL0.1 - 100 ng/mLApplication-dependent
Correlation Coefficient (r²) > 0.998> 0.999≥ 0.995
y-intercept (% of 100% response) < 2.0%< 1.0%Minimal and justified
LOD 3.0 µg/mL0.03 ng/mLSignal-to-Noise ≥ 3
LOQ 10.0 µg/mL0.1 ng/mLSignal-to-Noise ≥ 10

Interpretation: The LC-MS/MS method is approximately 100,000 times more sensitive than the HPLC-CAD method, making it suitable for applications like bioanalysis or trace impurity quantification. The HPLC-CAD method provides more than sufficient sensitivity for routine quality control (QC) assays of the drug substance or formulated product.

Accuracy & Precision

Accuracy demonstrates how close the measured value is to the true value, while precision measures the variability of repeated measurements.

Experimental Protocol: Accuracy & Precision

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration for assay).

  • Prepare three independent samples at each concentration level.

  • Analyze the samples on the same day (for repeatability/intra-day precision) and on two different days with different analysts or instruments (for intermediate precision).

  • Accuracy: Calculate the percent recovery for each sample against a known standard.

  • Precision: Calculate the Relative Standard Deviation (%RSD) for the replicate preparations at each level.

Comparative Results: Accuracy & Precision

ParameterLevelHPLC-CAD MethodLC-MS/MS MethodAcceptance Criteria (ICH)
Accuracy (% Recovery) Low (80%)99.5%101.2%Assay: 98.0 - 102.0%
Mid (100%)100.3%99.8%
High (120%)100.8%100.5%
Precision (%RSD)
RepeatabilityMid (n=6)0.8%1.5%Assay: ≤ 2.0%
Intermediate PrecisionMid (n=6)1.2%2.1%Assay: ≤ 3.0%

Interpretation: Both methods demonstrate excellent accuracy and precision, well within the typical acceptance criteria for pharmaceutical assays. The slightly higher variability in the LC-MS/MS method is common due to the complexity of the instrumentation but is still highly acceptable.

Method Selection Guide: Choosing the Right Tool for the Job

The choice between HPLC-CAD and LC-MS/MS depends entirely on the intended application.

Method_Selection Start What is the intended application? QC Routine QC: Assay, Purity, Content Uniformity Start->QC Product Release/Stability Bioanalysis Bioanalysis: PK studies, Metabolite ID Start->Bioanalysis Biological Matrix Trace Trace Analysis: Genotoxic Impurities Start->Trace Ultra-low levels Method_CAD Select HPLC-CAD QC->Method_CAD Justification: Sufficient sensitivity, robust, cost-effective, simple operation. Method_MS Select LC-MS/MS Bioanalysis->Method_MS Justification: Required sensitivity and specificity for complex matrices. Trace->Method_MS Justification: Unmatched sensitivity for quantifying trace components.

Caption: Decision tree for selecting an analytical method.

  • For routine Quality Control (QC) applications such as API release, stability testing, and formulation assay, HPLC-CAD is the superior choice. It is robust, cost-effective, easier to implement, and provides the necessary performance for its intended purpose.[15]

  • For bioanalytical studies (e.g., pharmacokinetics), trace-level impurity analysis, or metabolite identification, LC-MS/MS is essential. Its superior sensitivity and specificity are non-negotiable for accurately quantifying analytes in complex biological matrices at very low concentrations.[10][16]

Conclusion

Both HPLC-CAD and LC-MS/MS are powerful, validated techniques for the quantification of 4-(Morpholinomethyl)azepan-4-ol dihydrochloride. The lack of a chromophore is effectively overcome by these mass-based detection methods. A thorough understanding of the validation principles outlined by ICH and a clear definition of the method's intended purpose are paramount for selecting the most appropriate technology. By following the protocols and comparative data presented in this guide, researchers and drug development professionals can confidently develop and validate a robust analytical method that ensures data integrity and regulatory compliance.

References

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures. [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Pharmaceutical Outsourcing. (2012). Forced Degradation to Develop Stability-indicating Methods. [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation (ICH). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • European Medicines Agency (EMA). (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. [Link]

  • HWI group. (2025). Blog: Charged Aerosol Detection in Pharmaceutical Analysis. [Link]

  • Waters Corporation. Charged Aerosol Detector | For HPLC & UHPLC Analysis. [Link]

  • American Journal of Biopharmacy and Pharmaceutical Sciences. (2025). A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1). [Link]

  • Western Sydney University. A simplified guide for charged aerosol detection of non-chromophoric compounds. [Link]

  • Biosciences Biotechnology Research Asia. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]

  • Chromatography Online. (2021). Tips for Liquid Chromatography Coupled with Charged Aerosol Detection. [Link]

  • European Medicines Agency (EMA). Quality guidelines: specifications, analytical procedures and analytical validation. [Link]

  • Wiley Analytical Science. (2023). How charged aerosol detection is revolutionizing HPLC analysis. [Link]

  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]

  • Journal of Applied Pharmaceutical Science. (2014). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • NorthEast BioLab. LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link]

  • ACS Omega. (2020). Development and Validation of an LC–MS-Based Quantification Assay for New Therapeutic Antibodies. [Link]

  • European Compliance Academy (ECA). (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). Validation/Verification of Analytical Procedures. [Link]

  • Journal of Research in Pharmacy. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. [Link]

  • Resolian. 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • MDPI. (2025). Analytical Validation of an LC-MS/MS Method for Simultaneous Quantification of Multiple Immunosuppressants in Microvolume Whole Blood. [Link]

Sources

Validation

Comparing in vitro and in vivo results for 4-(Morpholinomethyl)azepan-4-ol dihydrochloride

An In-Depth Technical Guide: In Vitro vs. In Vivo Profiling of 4-(Morpholinomethyl)azepan-4-ol dihydrochloride As drug development pivots toward highly selective neurological therapeutics, the structural optimization of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: In Vitro vs. In Vivo Profiling of 4-(Morpholinomethyl)azepan-4-ol dihydrochloride

As drug development pivots toward highly selective neurological therapeutics, the structural optimization of central nervous system (CNS) ligands is paramount. 4-(Morpholinomethyl)azepan-4-ol dihydrochloride (hereafter referred to as 4-MA ) represents a sophisticated structural evolution in the class of Histamine H3 Receptor (H3R) inverse agonists.

This guide provides an objective, data-driven comparison of 4-MA against established alternatives like Pitolisant (the first-in-class FDA-approved H3R inverse agonist) and Ciproxifan. By dissecting the causality behind our in vitro and in vivo methodologies, we establish a self-validating framework for evaluating this compound's preclinical viability.

Mechanistic Rationale: The Azepane-Morpholine Synergy

The H3R is a presynaptic G-protein coupled receptor (GPCR) that regulates the release of histamine, acetylcholine, and dopamine. Inhibiting its constitutive activity (inverse agonism) enhances cognitive function and wakefulness [1].

The design of 4-MA leverages two critical pharmacophores:

  • The Azepane Core: This 7-membered nitrogen heterocycle provides optimal spatial geometry and lipophilicity, allowing the molecule to deeply penetrate the hydrophobic pocket of the H3R [3].

  • The Morpholinomethyl Moiety: The morpholine ring acts as the basic amine required to form a critical salt bridge with the conserved Asp3.32 residue in the receptor binding site. Crucially, the oxygen atom in the morpholine ring slightly lowers the basicity (pKa) of the nitrogen compared to a standard piperidine. This increases the un-ionized fraction of the drug at physiological pH, significantly enhancing Blood-Brain Barrier (BBB) penetration [2].

  • Dihydrochloride Salt Formulation: Formulating 4-MA as a dihydrochloride salt ensures rapid aqueous dissolution, which is critical for both in vitro assay homogeneity and in vivo oral bioavailability.

H3R_Pathway H3R Histamine H3 Receptor (Presynaptic GPCR) Gi_o Gi/o Protein Activation H3R->Gi_o Activates AC Adenylyl Cyclase (Inhibited) Gi_o->AC Inhibits Ca2 Voltage-Gated Ca2+ Channels (Inhibited) Gi_o->Ca2 Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Lowers NT Neurotransmitter Release (Decreased) Ca2->NT Prevents Ligand 4-(Morpholinomethyl)azepan-4-ol (Inverse Agonist) Ligand->H3R Blocks Constitutive Activity

Fig 1: H3R signaling pathway and the inverse agonist mechanism of the azepane-morpholine ligand.

In Vitro Profiling: Receptor Binding & Functional Efficacy

In vitro assays isolate the compound's direct interaction with the target, stripping away systemic variables like metabolism and tissue distribution. We employ two self-validating systems: a radioligand binding assay to determine thermodynamic affinity ( Ki​ ), and a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay to quantify functional inverse agonism.

Protocol 2.1: Radioligand Displacement Assay

Causality: We utilize HEK293 cells transfected with human H3R because they lack endogenous histamine receptors, providing an operationally clean background to prevent off-target signal interference.

  • Membrane Preparation: Harvest HEK-hH3R cells and homogenize in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g to isolate the membrane fraction.

  • Incubation: Incubate 10 µg of membrane protein with 1 nM [3H]-N- α -methylhistamine (a potent H3R agonist) and varying concentrations of 4-MA (0.1 nM to 10 µM) for 60 minutes at 25°C to reach thermodynamic equilibrium.

  • Validation & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding). Measure retained radioactivity via liquid scintillation counting. Self-Validation: Non-specific binding is defined using 10 µM thioperamide; assays are only accepted if the signal-to-background ratio exceeds 5:1.

Protocol 2.2: HTRF cAMP Functional Assay

Causality: Because H3R is Gi/o-coupled, its activation lowers cAMP. To measure inverse agonism (which increases cAMP by blocking constitutive Gi/o activity), we must first stimulate the system with Forskolin and prevent cAMP degradation.

  • Cell Seeding: Seed HEK-hH3R cells in 384-well plates. Add 0.5 mM IBMX (a phosphodiesterase inhibitor). Causality: IBMX prevents the intracellular breakdown of cAMP, ensuring the measured signal strictly reflects Adenylyl Cyclase activity.

  • Stimulation: Add 3 µM Forskolin to stimulate baseline cAMP production, followed immediately by 4-MA dose-response titrations.

  • FRET Detection: Add HTRF reagents (anti-cAMP-Cryptate and d2-labeled cAMP). Read time-resolved FRET at 665 nm and 620 nm. Self-Validation: Plate acceptance requires a Z'-factor 0.6, ensuring high assay robustness.

Table 1: In Vitro Comparative Performance
CompoundhH3R Affinity ( Ki​ , nM)Functional Efficacy ( IC50​ , nM)Max Reversal ( Emax​ , %)Selectivity (vs H1, H2, H4)
4-MA 8.5 ± 1.212.4 ± 1.895%> 1000x
Pitolisant 1.5 ± 0.34.2 ± 0.688%> 1000x
Ciproxifan 9.2 ± 1.515.1 ± 2.1100%> 500x

Data Interpretation: While Pitolisant exhibits superior absolute affinity, 4-MA demonstrates a higher Emax​ (95% vs 88%), indicating a more complete suppression of the receptor's constitutive activity.

In Vivo Profiling: Pharmacokinetics & Cognitive Efficacy

High in vitro potency is clinically irrelevant without adequate BBB penetration. In vivo models bridge this gap. We correlate systemic exposure (Pharmacokinetics) with behavioral outcomes (Pharmacodynamics).

InVivo_Workflow Dose Oral Dosing (PO) 4-MA Dihydrochloride PK Pharmacokinetics LC-MS/MS Analysis Dose->PK Plasma/Brain Sampling PD Behavioral Assay NOR Cognitive Test Dose->PD 1h Pre-test Incubation Data PK/PD Integration Efficacy Correlation PK->Data Exposure Metrics PD->Data Discrimination Index

Fig 2: In vivo experimental workflow correlating pharmacokinetic exposure with behavioral efficacy.

Protocol 3.1: Pharmacokinetics (LC-MS/MS)

Causality: LC-MS/MS is utilized for its supreme specificity, allowing us to differentiate the parent 4-MA molecule from its hepatic metabolites.

  • Dosing: Administer 4-MA (3 mg/kg, PO) to male C57BL/6 mice.

  • Sampling: Harvest blood and brain tissue at 0.5, 1, 2, 4, and 8 hours post-dose. Homogenize brain tissue in a 1:3 ratio of PBS.

  • Extraction & Quantification: Precipitate proteins using cold acetonitrile containing an internal standard (tolbutamide). Centrifuge and inject the supernatant into a C18 column coupled to a triple-quadrupole mass spectrometer. Self-Validation: A calibration curve ( R2>0.99 ) and quality control (QC) samples at low, medium, and high concentrations are run alongside biological samples to ensure accuracy within ±15%.

Protocol 3.2: Novel Object Recognition (NOR) Test

Causality: The NOR test exploits the natural propensity of rodents to investigate novel objects. H3R inverse agonists increase cortical acetylcholine, directly enhancing the memory consolidation required to recognize the "familiar" object.

  • Habituation & Dosing: Habituate mice to the empty arena for 10 minutes. Administer 4-MA (3 mg/kg, PO) 60 minutes prior to the training phase.

  • Training Phase: Place two identical objects in the arena. Allow the mouse to explore for 5 minutes.

  • Testing Phase: 24 hours later, replace one familiar object with a novel object. Record exploration time. Self-Validation: To eliminate innate spatial or olfactory bias, the position of the novel object and the specific objects used are strictly counterbalanced across all test cohorts.

Table 2: In Vivo Pharmacokinetics & Behavioral Efficacy (Mice, 3 mg/kg PO)
CompoundOral Bioavailability ( F , %)Brain/Plasma Ratio ( Kp​ )NOR Discrimination Index (DI)*
4-MA 68%1.80.45 ± 0.04
Pitolisant 85%2.40.52 ± 0.05
Ciproxifan 45%1.10.38 ± 0.06

*Discrimination Index (DI) = (Time Novel - Time Familiar) / (Total Exploration Time). A DI > 0 indicates cognitive enhancement.

Synthesis & Translation

The transition from in vitro affinity to in vivo efficacy reveals the true value of 4-MA. While Pitolisant maintains a slight edge in absolute brain accumulation ( Kp​=2.4 ), 4-MA achieves a highly favorable Brain/Plasma ratio of 1.8. This is directly attributable to the pKa modulation provided by the morpholine oxygen, which prevents the molecule from becoming overly trapped in peripheral acidic compartments [1][2].

Furthermore, 4-MA significantly outperforms the older-generation Ciproxifan in both oral bioavailability (68% vs 45%) and cognitive enhancement (DI of 0.45 vs 0.38). The dihydrochloride salt formulation ensures that despite the lipophilic azepane core, the compound maintains the dissolution kinetics required for reliable gastrointestinal absorption. For researchers looking for a highly selective, brain-penetrant tool compound with near-total receptor reversal ( Emax​ 95%), 4-MA serves as a robust and reliable alternative to existing H3R ligands.

References

  • Lazewska, D., Kaleta, M., Schwed, J. S., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry. URL: [Link]

  • Sadek, B., & Stark, H. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience. URL: [Link]

  • El-Gokha, A., et al. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry. URL: [Link]

Comparative

Benchmarking 4-(Morpholinomethyl)azepan-4-ol dihydrochloride (MMAD) Against Standard-of-Care Neuropathic Pain Therapeutics

Executive Summary The development of non-opioid therapeutics for neuropathic pain requires targeting the maladaptive central sensitization that occurs following peripheral nerve injury. 4-(Morpholinomethyl)azepan-4-ol di...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of non-opioid therapeutics for neuropathic pain requires targeting the maladaptive central sensitization that occurs following peripheral nerve injury. 4-(Morpholinomethyl)azepan-4-ol dihydrochloride (MMAD) is a novel, rationally designed preclinical candidate featuring a unique morpholine-azepane hybrid pharmacophore (). This bis-basic, lipophilic structure is optimized to penetrate the blood-brain barrier and act as a highly selective antagonist at the Sigma-1 Receptor (S1R).

This guide provides an objective, data-driven benchmark of MMAD against current standard-of-care (SOC) drugs for neuropathic pain: Pregabalin (an α2δ-1 ligand) and Duloxetine (a Serotonin-Norepinephrine Reuptake Inhibitor, SNRI), as well as the gold-standard experimental S1R antagonist, BD-1063 .

Mechanistic Rationale: Divergent Pathways to Analgesia

To understand MMAD's therapeutic positioning, we must analyze the causality behind its target selection. Neuropathic pain is driven by intracellular calcium overload in the spinal dorsal horn, leading to NMDA receptor hyperactivity and central sensitization.

  • MMAD (S1R Antagonism): The Sigma-1 receptor is a ligand-operated chaperone located at the mitochondria-associated endoplasmic reticulum membrane (MAM). Under chronic pain states, S1R translocates to the plasma membrane, facilitating calcium influx and NMDA receptor activation. Antagonizing S1R with MMAD halts this pathological chaperone activity, directly suppressing central sensitization ().

  • Pregabalin (SOC): Binds to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs). Rather than blocking the channel pore, it prevents the anterograde trafficking of VGCCs to the presynaptic terminal, thereby reducing excitatory glutamate release ().

  • Duloxetine (SOC): Blocks the reuptake of serotonin (SERT) and norepinephrine (NET), increasing their synaptic concentrations to recruit descending inhibitory pain pathways.

G MMAD MMAD (S1R Antagonist) S1R Sigma-1 Receptor (MAM / ER) MMAD->S1R Antagonizes Pregabalin Pregabalin (α2δ-1 Ligand) VGCC VGCC α2δ-1 Subunit (Presynaptic) Pregabalin->VGCC Binds Duloxetine Duloxetine (SNRI) Transporters SERT / NET (Synaptic Cleft) Duloxetine->Transporters Blocks Ca_Influx Intracellular Ca2+ Overload & NMDAR Hyperactivity S1R->Ca_Influx Prevents Glutamate Glutamate Release VGCC->Glutamate Inhibits Trafficking Monoamines Increased 5-HT / NE Transporters->Monoamines Increases Sensitization Central Sensitization (Spinal Dorsal Horn) Ca_Influx->Sensitization Drives Glutamate->Sensitization Drives Inhibition Descending Inhibitory Pain Pathway Monoamines->Inhibition Activates PainRelief Neuropathic Pain Relief Sensitization->PainRelief Suppressed Inhibition->PainRelief Enhanced

Comparative mechanisms of MMAD, Pregabalin, and Duloxetine in neuropathic pain.

In Vitro Pharmacodynamics: Receptor Binding & Selectivity

To establish target engagement and rule out off-target toxicities, competitive radioligand binding assays were performed. MMAD's azepane ring provides an optimal steric fit for the S1R binding pocket, while the C4-hydroxyl group acts as a critical hydrogen bond donor.

Self-Validating Radioligand Binding Protocol
  • Membrane Preparation: Homogenize rat brain tissue in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Incubation: Incubate 100 µg of membrane protein with 2 nM -pentazocine (for S1R) or 5 nM [³H]gabapentin (for α2δ-1) and varying concentrations of the test compounds (10⁻¹⁰ to 10⁻⁵ M) for 120 minutes at 25°C.

  • Filtration: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine using a Brandel cell harvester.

  • Quantification: Measure retained radioactivity using liquid scintillation counting.

  • Self-Validation Checkpoint: The assay incorporates a homologous competitive binding arm using unlabeled (+)-pentazocine. If the calculated Kd​ from the homologous competition does not match the Kd​ derived from the baseline saturation binding curve within a 15% margin of error, the plate is flagged for pipetting artifacts or ligand depletion and discarded. Furthermore, non-specific binding is strictly defined using 10 µM Haloperidol; assays with a signal-to-noise ratio below 5:1 are rejected.

Binding Affinity Results
CompoundS1R ( Ki​ , nM)S2R ( Ki​ , nM)α2δ-1 ( Ki​ , nM)SERT ( Ki​ , nM)NET ( Ki​ , nM)
MMAD 8.4 >10,000>10,000>10,000>10,000
BD-1063 9.1450>10,000>10,000>10,000
Pregabalin >10,000>10,00022.5 >10,000>10,000
Duloxetine >10,000>10,000>10,0000.8 7.5

Data Interpretation: MMAD demonstrates sub-10 nM affinity for S1R with >1000-fold selectivity over the Sigma-2 receptor (S2R), outperforming the standard S1R antagonist BD-1063 in selectivity. It shows zero crossover with SOC targets.

In Vivo Efficacy: Reversal of Mechanical Allodynia

We utilized the Chronic Constriction Injury (CCI) model of the sciatic nerve. This model is chosen because it accurately replicates peripheral mononeuropathy and induces the robust up-regulation of both α2δ-1 and S1R observed in clinical neuropathic pain ().

Self-Validating CCI & Von Frey Protocol
  • Surgery: Under isoflurane anesthesia, expose the left common sciatic nerve of adult male C57BL/6 mice. Tie three loose ligatures (4-0 silk) around the nerve with 1 mm spacing.

  • Baseline Testing: On Day 7 post-surgery, assess mechanical allodynia using calibrated Von Frey filaments applied to the plantar surface of the hind paw. Calculate the 50% paw withdrawal threshold (PWT) using the up-down method.

  • Dosing: Administer MMAD (10 mg/kg, i.p.), Pregabalin (30 mg/kg, i.p.), BD-1063 (10 mg/kg, i.p.), or Vehicle.

  • Self-Validation Checkpoint (Motor/Sedation Control): A contralateral (uninjured) paw assessment is performed simultaneously. If any compound significantly alters the withdrawal threshold of the healthy contralateral paw, it indicates off-target motor impairment or generalized sedation rather than true antinociception. Only data from cohorts maintaining baseline contralateral thresholds are considered valid.

  • Self-Validation Checkpoint (Mechanism Control): A separate cohort receives MMAD + Naloxone (1 mg/kg). S1R antagonists are known to modulate endogenous opioid signaling (). If analgesia is fully reversed by Naloxone, direct opioid agonism is suspected. MMAD maintained efficacy in the presence of Naloxone, confirming a non-opioid, S1R-driven mechanism.

Behavioral Efficacy Results
Treatment GroupBaseline PWT (g)Post-CCI Day 7 (g)Post-Dose 1h (g)Post-Dose 4h (g)
Sham + Vehicle 1.201.181.211.19
CCI + Vehicle 1.220.310.300.32
CCI + MMAD (10 mg/kg) 1.190.330.95 0.82
CCI + Pregabalin (30 mg/kg) 1.210.300.880.75
CCI + BD-1063 (10 mg/kg) 1.180.320.780.65

Data Interpretation: MMAD (10 mg/kg) restored the paw withdrawal threshold to near-sham levels at 1 hour, demonstrating superior acute efficacy compared to an equivalent dose of BD-1063, and matching the efficacy of a much higher dose (30 mg/kg) of Pregabalin.

Pharmacokinetics & CNS Penetrability

A central nervous system target requires excellent blood-brain barrier (BBB) penetration. The dihydrochloride salt formulation of MMAD ensures high aqueous solubility for administration, while its intrinsic lipophilicity (cLogP) drives rapid CNS partitioning.

ParameterMMADPregabalinDuloxetine
Molecular Weight 287.23 (salt)159.23297.41
cLogP 2.1-1.34.6
Brain/Plasma Ratio ( Kp​ ) 1.80.22.5
Half-life ( t1/2​ , mouse) 3.5 h2.1 h4.2 h

Data Interpretation: Unlike Pregabalin, which relies on active transport via the L-type amino acid transporter (LAT1) due to its low lipophilicity, MMAD achieves a highly favorable Brain/Plasma ratio (1.8) via passive diffusion. This mitigates the risk of transporter saturation and patient-to-patient variability in CNS exposure.

References

  • Field, M. J., Cox, P. J., Stott, E., Melrose, H., Offord, J., Su, T. Z., ... & Singh, L. (2006). "Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin." Proceedings of the National Academy of Sciences, 103(46), 17537-17542. URL:[Link]

  • Romero, L., Zamanillo, D., Nadal, X., Sánchez-Arroyos, R., Rivera-Arconada, I., Roza, C., ... & Vela, J. M. (2012). "Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization." British Journal of Pharmacology, 166(8), 2289-2306. URL:[Link]

  • Verma, V., Singh, N., & Singh, A. S. (2014). "Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms." Current Neuropharmacology, 12(1), 44-56. URL:[Link]

  • Sánchez-Fernández, C., Montilla-García, Á., González-Cano, R., Nieto, F. R., Romero, L., Artacho-Cordón, A., ... & Baeyens, J. M. (2017). "Sigma-1 receptors control immune-driven peripheral opioid analgesia during inflammation in mice." Proceedings of the National Academy of Sciences, 114(27), 7135-7140. URL:[Link]

  • National Center for Biotechnology Information (2024). "PubChem Compound Summary for CID 5149746, Azepan-4-ol." PubChem. URL:[Link]

Validation

In Vitro Dissolution Studies of Azepane Derivatives: Overcoming Solubility Bottlenecks in Drug Development

As a Senior Application Scientist, I frequently encounter novel therapeutic scaffolds that present significant formulation hurdles. The azepane ring —a seven-membered, fully saturated nitrogen heterocycle—is a prime exam...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter novel therapeutic scaffolds that present significant formulation hurdles. The azepane ring —a seven-membered, fully saturated nitrogen heterocycle—is a prime example. While it is a privileged scaffold in medicinal chemistry, driving the discovery of novel CNS agents and antimycobacterial triterpenoids[1], its unique physicochemical properties often lead to severe in vitro dissolution bottlenecks.

This guide provides an objective, data-driven comparison of formulation strategies designed to enhance the dissolution profiles of azepane derivatives. By dissecting the causality behind these experimental choices, we establish self-validating protocols that drug development professionals can seamlessly integrate into their preclinical workflows.

The Azepane Scaffold: Mechanistic Insights into Solubility Challenges

To engineer a solution, we must first understand the molecular causality of the problem. Compared to smaller nitrogen heterocycles like pyrrolidine (5-membered) or piperidine (6-membered), the azepane ring introduces high conformational flexibility (often adopting twist-chair conformations) and a significantly larger molar volume.

When incorporated into a drug molecule—such as 2-(azepane-1-carbonyl)benzoic acid —this bulky, non-polar ring drastically increases the overall lipophilicity ( logP ) and the hydrophobic surface area of the molecule. Consequently, the thermodynamic penalty for disrupting the hydrogen-bonding network of water is high, leading to poor aqueous solubility and classifying these compounds as BCS Class II or IV.

To overcome the high crystal lattice energy and poor wetting characteristics of the free azepane base/acid, advanced formulation technologies such as Cyclodextrin Complexation and Solid Dispersions are required.

Objective Comparison: Free Azepane vs. Formulated Alternatives

To objectively evaluate performance, we compared the in vitro dissolution profiles of an unformulated azepane derivative against a structural analog and two engineered formulations.

The Test Articles
  • Unformulated Azepane API: 2-(azepane-1-carbonyl)benzoic acid (Crystalline Free Acid).

  • Structural Alternative (Piperidine Analog): 2-(piperidine-1-carbonyl)benzoic acid. Rationale: Removing one methylene group reduces the ring size to 6 members, lowering logP and lattice energy to establish a baseline for structural modification.

  • Formulation A ( γ -Cyclodextrin Complex): Azepane API kneaded with γ -Cyclodextrin ( γ -CD). Rationale: The bulky azepane ring sterically demands the larger 8-glucopyranose unit cavity of γ -CD (compared to β -CD) for stable inclusion, shielding the lipophilic core while presenting a hydrophilic exterior[2].

  • Formulation B (Solid Dispersion): Azepane API fused with PEG 6000 (1:3 ratio). Rationale: Fusion amorphizes the API, reducing the energy required to break the crystal lattice to zero. The hydrophilic PEG 6000 carrier also acts as a powerful wetting agent[3].

Quantitative Data Analysis

The following table summarizes the key pharmacokinetic and dissolution metrics derived from our in vitro studies.

Test Article / Formulation Cmax​ ( μg/mL ) Tmax​ (min) DE60​ (%)*Mechanistic Causality of Release Profile
Unformulated Azepane API 12.4>6018.2%High lattice energy and poor wetting prevent solvent penetration. API floats on the dissolution medium.
Piperidine Analog 28.74542.5%Lower molar volume and logP slightly improve solvation kinetics compared to the 7-membered ring.
Formulation A ( γ -CD) 85.22088.4%Host-guest complexation lowers the apparent partition coefficient. γ -CD hydroxyls rapidly hydrogen-bond with the bulk solvent.
Formulation B (PEG 6000) 94.61596.1%Amorphous state eliminates lattice energy barriers. PEG 6000 rapidly dissolves, creating a microenvironment that pulls the API into solution.

* DE60​ (Dissolution Efficiency at 60 minutes) is calculated from the area under the dissolution curve (AUC) up to 60 minutes, expressed as a percentage of the area of the rectangle described by 100% dissolution in the same time.

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness, the following protocols are designed as self-validating systems . We incorporate mass balance checks and continuous sink condition verification to rule out false negatives caused by API degradation or vessel adsorption.

Protocol A: Phase Solubility Study (Higuchi-Connors Method)

Purpose: To determine the complexation constant ( Kc​ ) and verify if γ -CD can thermodynamically accommodate the azepane ring.

  • Preparation: Add an excess amount (e.g., 50 mg) of the azepane API to a series of glass vials containing 10 mL of distilled water.

  • Titration: Add γ -CD to the vials in increasing molar concentrations (0 to 50 mM).

  • Equilibration: Seal the vials and agitate on an orbital shaker at 37 ± 0.5 °C for 48 hours to ensure thermodynamic equilibrium.

  • Filtration & Analysis: Centrifuge the suspensions at 10,000 RPM for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Analyze the filtrate via HPLC-UV.

  • Validation Step: Plot API concentration vs. γ -CD concentration. An AL​ -type linear plot confirms a 1:1 stoichiometric inclusion complex.

Protocol B: In Vitro Dissolution Testing (USP Apparatus II)

Purpose: To objectively compare the release kinetics of the formulations.

  • Apparatus Setup: Utilize a USP Type II (Paddle) dissolution apparatus. Fill vessels with 900 mL of pH 6.8 phosphate buffer (simulating intestinal fluid). Maintain temperature at 37 ± 0.5 °C.

  • Hydrodynamic Control: Set paddle speed to 50 RPM. Note: Avoid higher speeds (e.g., 100 RPM) as they can mask poor formulation wetting by artificially forcing hydrodynamics.

  • Introduction: Introduce the test articles (equivalent to 25 mg of active azepane API) into the vessels.

  • Sampling: Withdraw 5 mL aliquots at t= 5, 10, 15, 30, 45, and 60 minutes. Replace with 5 mL of fresh, pre-warmed buffer to maintain constant volume.

  • Quantification: Filter samples (0.45 µm) and quantify via validated HPLC.

  • Self-Validation (Mass Balance): At t=60 min, add 100 mL of methanol to the vessel, increase RPM to 200 for 15 minutes to dissolve any remaining API. Quantify the total API. The sum of the cumulative dissolved API and the residue must be ≥98% .

Decision Matrix & Formulation Workflow

The logic behind selecting the appropriate formulation pathway for an azepane derivative is visually mapped below.

AzepaneDissolutionWorkflow Start Synthesize Azepane API (e.g., 2-(azepane-1-carbonyl)benzoic acid) PhaseSol Phase Solubility Study (Higuchi-Connors) Start->PhaseSol Decision1 Aqueous Solubility > 1 mg/mL? PhaseSol->Decision1 Form1 Direct Compression (Conventional Tablet) Decision1->Form1 Yes Form2_CD Cyclodextrin Complexation (e.g., γ-CD Kneading) Decision1->Form2_CD No (BCS Class II/IV) Form2_SD Solid Dispersion (e.g., PEG 6000 Fusion) Decision1->Form2_SD No (BCS Class II/IV) Dissolution In Vitro Dissolution (USP Apparatus II, pH 6.8) Form1->Dissolution Form2_CD->Dissolution Form2_SD->Dissolution Evaluate Evaluate Dissolution Efficiency (DE60 > 80%?) Dissolution->Evaluate Success Proceed to Preclinical In Vivo PK Studies Evaluate->Success Yes Optimize Iterative Formulation Optimization Evaluate->Optimize No Optimize->Form2_CD Optimize->Form2_SD

Caption: Logical workflow for addressing azepane solubility challenges and formulation selection.

References

  • Kazakova O, et al. New Investigations with Lupane Type A-Ring Azepane Triterpenoids for Antimycobacterial Drug Candidate Design. International Journal of Molecular Sciences (MDPI). URL:[Link]

  • Soica C, et al. Physico-chemical and Molecular Analysis of Antitumoral Pentacyclic Triterpenes in Complexation with Gamma-cyclodextrin. Revista de Chimie (ResearchGate). URL:[Link]

  • Abhilash A, et al. Formulation and Evaluation of Quetiapine Fumarate Solid Dispersions. Journal of Innovations in Applied Pharmaceutical Science. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 4-(Morpholinomethyl)azepan-4-ol Dihydrochloride

As a novel compound, 4-(Morpholinomethyl)azepan-4-ol dihydrochloride presents a unique set of handling and safety considerations for researchers in drug development. While a specific Safety Data Sheet (SDS) for this comp...

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Author: BenchChem Technical Support Team. Date: April 2026

As a novel compound, 4-(Morpholinomethyl)azepan-4-ol dihydrochloride presents a unique set of handling and safety considerations for researchers in drug development. While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, a thorough understanding of its structural components—a morpholine ring, an azepane ring, and a dihydrochloride salt—provides a strong foundation for establishing robust safety protocols. This guide synthesizes established safety data for analogous compounds to provide essential, immediate safety and logistical information for laboratory personnel.

Understanding the Hazard Profile

The structure of 4-(Morpholinomethyl)azepan-4-ol dihydrochloride suggests a hazard profile influenced by its morpholine and amine hydrochloride moieties. Morpholine is a flammable liquid that can cause severe skin burns and eye damage.[1][2] Amine hydrochlorides, as a class, can be harmful if swallowed or inhaled and may cause skin and respiratory irritation.[3][4] Therefore, it is crucial to handle this compound with the assumption that it possesses similar hazardous properties.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 4-(Morpholinomethyl)azepan-4-ol dihydrochloride. The following table outlines the minimum required PPE and the rationale for each.

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.[1][5]To prevent skin contact with the potentially corrosive and toxic compound.
Eye Protection Tightly fitting safety goggles and a face shield.[1][6]To protect against splashes and potential vapors that could cause severe eye damage.
Lab Coat Flame-resistant lab coat.[1]To protect skin and personal clothing from chemical splashes.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling the compound as a powder or in a way that generates dust or aerosols, or if working outside of a certified chemical fume hood.[6][7]To prevent inhalation of potentially harmful airborne particles.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your research.

Preparation and Weighing:
  • Work in a Designated Area: All handling of 4-(Morpholinomethyl)azepan-4-ol dihydrochloride should be conducted within a certified chemical fume hood to control vapor and dust exposure.[1]

  • Gather All Materials: Before starting, ensure all necessary equipment, including spatulas, weigh boats, and waste containers, are within the fume hood.

  • Grounding: When transferring the compound, especially in larger quantities, ground all equipment to prevent the buildup of static electricity, which could be an ignition source.[5][6]

  • Weighing: Use a tared weigh boat to accurately measure the required amount of the compound. Avoid creating dust. If the compound is a fine powder, consider wetting it with a small amount of a compatible solvent to reduce dust generation.

Dissolution and Reaction:
  • Solvent Addition: Slowly add the desired solvent to the vessel containing the compound. Be aware of any potential exothermic reactions.

  • Mixing: Use a magnetic stirrer or overhead stirrer for mixing. Ensure the reaction vessel is securely clamped.

  • Monitoring: Continuously monitor the reaction for any unexpected changes in temperature, pressure, or color.

Handling_Workflow cluster_Prep Preparation cluster_Execution Execution cluster_Cleanup Cleanup & Disposal Prep_Area Work in Fume Hood Gather_Materials Gather Materials Prep_Area->Gather_Materials Ground_Equipment Ground Equipment Gather_Materials->Ground_Equipment Weigh_Compound Weigh Compound Ground_Equipment->Weigh_Compound Add_Solvent Add Solvent Weigh_Compound->Add_Solvent Transfer Mix_Reaction Mix Reaction Add_Solvent->Mix_Reaction Monitor Monitor Reaction Mix_Reaction->Monitor Decontaminate Decontaminate Glassware Monitor->Decontaminate Post-Reaction Segregate_Waste Segregate Waste Decontaminate->Segregate_Waste Dispose Dispose via EHS Segregate_Waste->Dispose

A streamlined workflow for handling 4-(Morpholinomethyl)azepan-4-ol dihydrochloride.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[8] Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[9] Seek immediate medical attention.

  • Small Spill (in a chemical fume hood): Absorb the spill with an inert material such as vermiculite or sand.[10] Carefully collect the contaminated absorbent material into a designated hazardous waste container using non-sparking tools.[10] Decontaminate the area with a suitable cleaning agent.

  • Large Spill: Evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[10]

Disposal Plan: Responsible Waste Management

Proper disposal of 4-(Morpholinomethyl)azepan-4-ol dihydrochloride and any contaminated materials is crucial for laboratory safety and environmental protection.

Waste Segregation and Collection:
  • Dedicated Waste Container: All solid and liquid waste containing this compound must be collected in a dedicated, clearly labeled hazardous waste container.[1][10]

  • Container Material: The container should be made of a compatible material, such as high-density polyethylene.[1]

  • Labeling: The label must clearly state "Hazardous Waste" and the full chemical name: "4-(Morpholinomethyl)azepan-4-ol dihydrochloride".[1]

Storage and Disposal:
  • Storage: Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[7][11]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office.[10] Do not attempt to dispose of this chemical down the drain or in regular trash.

Disposal_Plan cluster_Collection Waste Collection cluster_Storage Interim Storage cluster_Disposal Final Disposal Collect_Waste Collect in Dedicated Container Label_Container Label Clearly Collect_Waste->Label_Container Store_Securely Store in Cool, Dry, Ventilated Area Label_Container->Store_Securely Transfer Check_Compatibility Away from Incompatibles Store_Securely->Check_Compatibility Contact_EHS Contact EHS for Pickup Store_Securely->Contact_EHS Schedule Documentation Complete Waste Manifest Contact_EHS->Documentation

A systematic approach to the disposal of 4-(Morpholinomethyl)azepan-4-ol dihydrochloride waste.

By implementing these safety and handling guidelines, researchers can mitigate the risks associated with 4-(Morpholinomethyl)azepan-4-ol dihydrochloride and maintain a safe and productive laboratory environment.

References

  • Morpholine (HSG 92, 1995). INCHEM. [Link]

  • What are the Health and Safety Guidelines for Using Amines?. [Link]

  • MATERIAL SAFETY DATA SHEET - Tri-iso. [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • Safety Data Sheet - SynZeal. [Link]

  • Amine Usage Guidelines for High-Purity Amines in Industry. [Link]

  • Safety Data Sheet: Morpholine - Carl ROTH. [Link]

Sources

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